Benzyl 4-(methylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMXAXGJCWGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595198 | |
| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405057-75-2 | |
| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 4-(methylamino)piperidine-1-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(methylamino)piperidine-1-carboxylate is a pivotal chemical intermediate in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a piperidine core with a protected secondary amine, renders it a versatile building block for the synthesis of a diverse array of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of its synthesis, key chemical properties, and its application as a strategic intermediate in the development of novel therapeutic agents. While direct experimental protocols for this specific compound are not extensively detailed in publicly available literature, this guide furnishes well-established and analogous synthetic methodologies, offering a robust framework for its preparation and utilization in research and development.
Chemical Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes its key identifying and physical data.
| Property | Value |
| CAS Number | 405057-75-2 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Liquid |
| Purity | ≥97% (typical) |
| Storage Temperature | 2-8°C, protect from light |
| InChI Key | UKMMXAXGJCWGTF-UHFFFAOYSA-N |
Synthetic Pathways
The synthesis of this compound can be approached through several reliable methods commonly employed in organic synthesis. The two primary and most logical routes are reductive amination and N-alkylation.
Pathway 1: Reductive Amination of a Ketone Precursor
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In this pathway, Benzyl 4-oxopiperidine-1-carboxylate is reacted with methylamine in the presence of a reducing agent to yield the target intermediate.
Caption: Reductive amination pathway for the synthesis of the target intermediate.
Pathway 2: N-Methylation of an Amine Precursor
An alternative strategy involves the direct methylation of the corresponding primary amine, Benzyl 4-aminopiperidine-1-carboxylate. This method is straightforward but may require careful control to avoid over-methylation.
Caption: N-Methylation pathway for the synthesis of the target intermediate.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from standard and widely accepted organic synthesis methodologies for analogous compounds.
Protocol 1: Synthesis via Reductive Amination
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-90% |
| Reaction Time | 14-26 hours |
| Purity | >95% |
Protocol 2: Synthesis via N-Methylation (Eschweiler-Clarke Reaction)
Materials:
-
Benzyl 4-aminopiperidine-1-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq).
-
Add an excess of formaldehyde solution (2.0-3.0 eq) and formic acid (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of >10.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 2-6 hours |
| Purity | >95% |
Application as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of CNS-active compounds. The presence of a protected piperidine nitrogen (Cbz group) and a reactive secondary amine allows for selective functionalization at the 4-position.
General Workflow for Further Synthesis
The typical workflow for utilizing this intermediate involves two key steps: functionalization of the secondary amine followed by deprotection of the piperidine nitrogen.
Caption: General workflow for the utilization of the intermediate in multi-step synthesis.
Example Application: Synthesis of an Amide Derivative
Protocol: Acylation of the Secondary Amine
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C.
-
Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the acylated product.
Deprotection of the Cbz Group:
The benzyloxycarbonyl (Cbz) protecting group is typically removed under mild conditions via catalytic hydrogenolysis.
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Upon completion of the reaction (monitored by TLC), filter the catalyst through a pad of Celite.
-
Concentrate the filtrate to obtain the deprotected final product.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its preparation via established methods like reductive amination provides a reliable source of this versatile building block. The orthogonal protecting group strategy it embodies allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics targeting the central nervous system and beyond. The protocols and data presented in this guide, while based on analogous and well-understood chemical transformations, provide a solid foundation for the successful synthesis and application of this key chemical intermediate.
An In-Depth Technical Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-(methylamino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. Its utility primarily lies in its role as a versatile intermediate for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS). This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an exploration of its potential pharmacological activities based on structurally related compounds. Furthermore, it outlines standard experimental protocols for its synthesis, characterization, and biological evaluation, aiming to equip researchers with the necessary information for its application in drug discovery and development.
Chemical and Physical Properties
This compound is a liquid at room temperature and requires refrigerated storage to maintain its stability. Its hydrochloride salt is a solid with enhanced stability and solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 405057-75-2[2] | 1073635-69-4[1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂[1] |
| Molecular Weight | 248.32 g/mol | 284.78 g/mol [1] |
| Appearance | Liquid[2] | Solid |
| Purity | 97%[2] | 95%[1] |
| Storage Temperature | 2-8°C, protect from light[2] | 2-8°C, under inert gas[1] |
| InChI Key | UKMMXAXGJCWGTF-UHFFFAOYSA-N[2] | Not available |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general synthetic methods for similar compounds.
Materials:
-
1-Boc-4-(methylamino)piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Caption: Synthetic workflow for this compound.
Potential Pharmacological Properties
This compound serves as a key building block for pharmacologically active molecules.[1] Based on the activities of its derivatives, this compound is a valuable scaffold for developing agents targeting the central nervous system.
Acetylcholinesterase (AChE) Inhibition
Derivatives of benzylpiperidine have shown potent inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While no direct data exists for the title compound, related structures exhibit significant activity.
Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzylpiperidine Derivatives
| Compound | IC₅₀ (nM) vs. AChE | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 | [3] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 | [3] |
Dopamine and Serotonin Receptor Modulation
The benzylpiperidine scaffold is also found in compounds that interact with dopamine and serotonin receptors, which are implicated in various neurological and psychiatric disorders.
Table 3: Receptor Binding Affinity of Related Benzylpiperidine Derivatives
| Compound | Target | Kᵢ (nM) | Reference |
| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT₇ | 0.8 | [4] |
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | [5] |
Hypothetical Signaling Pathway
Based on the potential for acetylcholinesterase inhibition, a hypothetical signaling pathway can be proposed. Inhibition of AChE by a derivative of this compound would lead to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine would then enhance signaling through both nicotinic and muscarinic acetylcholine receptors, which are involved in cognitive functions.
Caption: Hypothetical pathway of cognitive enhancement via AChE inhibition.
ADME/Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of this compound has not been extensively reported. However, standard in vitro and in vivo assays can be employed to characterize these properties.
Table 4: Summary of Key ADME/Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To assess intestinal permeability and potential for oral absorption. |
| Metabolism | Liver Microsomal Stability Assay | To evaluate metabolic stability and identify potential metabolites. |
| Toxicity | Ames Test | To assess mutagenic potential. |
| Toxicity | hERG Channel Assay | To evaluate the risk of cardiac QT prolongation. |
| Toxicity | Acute Oral Toxicity (OECD 423) | To determine the acute toxicity and estimate the LD₅₀. |
Detailed Experimental Protocols
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the apical-to-basolateral (A-to-B) permeability. The reverse experiment (B-to-A) is also performed to assess efflux.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.
This test is used to assess the mutagenic potential of a compound.
-
Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Analysis: The effect of the compound on the hERG current is measured. The concentration that causes 50% inhibition (IC₅₀) is determined.
This in vivo study provides information on the acute toxicity of a substance.
-
Animal Model: Typically, rats or mice are used.
-
Dosing: A single oral dose of the test substance is administered to a group of animals. The study is conducted in a stepwise manner with a few animals at each step.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Analysis: The results are used to classify the substance into a toxicity category and to estimate the median lethal dose (LD₅₀).
Safety and Handling
Based on the available information for this compound and related compounds, the following hazard statements apply:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its structural motif is present in compounds with known activity against key targets such as acetylcholinesterase and various neurotransmitter receptors. This guide has provided an overview of its known properties, a plausible synthetic approach, and a framework for its comprehensive biological and safety evaluation. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
Structure Elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected analytical data and provides detailed experimental protocols based on established methodologies for similar N-substituted piperidine derivatives.
Chemical Structure and Properties
This compound is a disubstituted piperidine derivative with a benzyl carbamate protecting group at the 1-position and a methylamino group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 405057-75-2 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | Calculated |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C |
Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are critical for confirming the carbon-hydrogen framework of the molecule.
Table 2: Predicted 1H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.40 | m | 5H | Ar-H (benzyl) |
| ~ 5.15 | s | 2H | O-CH₂-Ar |
| ~ 4.10 - 4.30 | m | 2H | N-CH₂ (piperidine, equatorial) |
| ~ 2.80 - 3.00 | m | 2H | N-CH₂ (piperidine, axial) |
| ~ 2.60 - 2.75 | m | 1H | CH-NH |
| ~ 2.45 | s | 3H | N-CH₃ |
| ~ 1.80 - 1.95 | m | 2H | CH₂ (piperidine, equatorial) |
| ~ 1.25 - 1.40 | m | 2H | CH₂ (piperidine, axial) |
| ~ 1.50 | br s | 1H | N-H |
Table 3: Predicted 13C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.5 | C=O (carbamate) |
| ~ 137.0 | Ar-C (quaternary) |
| ~ 128.5 | Ar-CH |
| ~ 128.0 | Ar-CH |
| ~ 127.8 | Ar-CH |
| ~ 67.0 | O-CH₂-Ar |
| ~ 52.0 | CH-N |
| ~ 44.0 | N-CH₂ (piperidine) |
| ~ 34.0 | N-CH₃ |
| ~ 32.0 | CH₂ (piperidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |
| ~ 3030 | Medium | C-H stretch (aromatic) |
| ~ 2950, 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1690 - 1710 | Strong | C=O stretch (carbamate) |
| ~ 1495, 1450 | Medium | C=C stretch (aromatic) |
| ~ 1240 | Strong | C-N stretch |
| ~ 1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 249.16 | [M+H]⁺ |
| 271.14 | [M+Na]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and structural elucidation of this compound.
Synthesis: Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.
Protocol:
-
Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask, add methylamine (2.0 eq, as a solution in THF or water).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure product.
NMR Sample Preparation
Protocol:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra using a 400 MHz or higher field NMR spectrometer.
FT-IR Sample Preparation (Thin Film)
Protocol:
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
-
Place the plates in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry Sample Preparation (ESI)
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Structure Elucidation Logic
The following diagram outlines the logical flow for confirming the structure of the target molecule using spectroscopic data.
Technical Guide: Benzyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 405057-75-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding CAS number 405057-75-2. Due to the limited availability of detailed scientific literature, this guide provides general information and a plausible synthetic approach. It is intended for informational purposes only and should not be substituted for rigorous, experimentally validated data.
Introduction
Benzyl 4-(methylamino)piperidine-1-carboxylate is a heterocyclic organic compound frequently utilized as a key intermediate in medicinal chemistry and pharmaceutical research. Its structural motif, featuring a protected piperidine ring with a secondary amine, makes it a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. This guide provides a summary of its known chemical properties and a proposed synthetic pathway.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 405057-75-2 | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | N/A |
| Molecular Weight | 248.32 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Purity | 97% | N/A |
| Storage Conditions | Sealed in a dry place, 2-8°C, under inert gas, protected from light. | N/A |
Safety Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in published literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous procedures for similar compounds. A potential two-step synthesis starting from Benzyl 4-oxopiperidine-1-carboxylate is outlined below.
Proposed Experimental Protocol
Step 1: Reductive Amination
-
Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (a solution in a solvent like THF or ethanol, or as a gas) (1.1-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Mechanism of Action
Currently, there is no publicly available information detailing the specific biological activity, signaling pathways, or mechanism of action for this compound itself. Its primary role appears to be that of a versatile chemical intermediate used in the synthesis of proprietary compounds for drug discovery, particularly in the area of neuroscience. The piperidine scaffold is a common feature in many centrally acting drugs.
Conclusion
This compound (CAS No. 405057-75-2) is a valuable building block in synthetic organic and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activity are scarce in the public domain, this guide provides a summary of the available information and a plausible synthetic route. Researchers working with this compound should perform their own comprehensive characterization and safety assessments.
The Versatile Scaffold: A Technical Guide to N-Cbz Protected 4-Aminopiperidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-Cbz (carboxybenzyl) protected 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a readily functionalizable piperidine nitrogen and a primary or secondary amine at the 4-position, provide a gateway to a multitude of chemical modifications. This technical guide delves into the synthesis, biological applications, and key experimental protocols associated with this privileged scaffold, providing a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of the N-Cbz-4-Aminopiperidine Core and Key Derivatives
The synthesis of N-Cbz protected 4-aminopiperidine and its subsequent derivatization are critical steps in the development of novel therapeutics. The following sections detail common and efficient synthetic strategies.
Reductive Amination for the Synthesis of N-Cbz-4-aminopiperidine
A primary route to the core scaffold involves the reductive amination of N-Cbz-4-piperidone. This method is highly efficient and can be performed in a one-pot fashion.
Experimental Protocol: Reductive Amination of N-Cbz-4-piperidone
-
Materials: N-Cbz-4-piperidone, Ammonium acetate, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Methanol, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of N-Cbz-4-piperidone (1.0 eq) in a mixture of DCM and methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-4-aminopiperidine.
-
Derivatization of the 4-Amino Group
The 4-amino group of the N-Cbz protected scaffold serves as a versatile handle for the introduction of various functionalities, including amides, ureas, and sulfonamides.
Experimental Protocol: Acylation of N-Cbz-4-aminopiperidine
-
Materials: N-Cbz-4-aminopiperidine, Acyl chloride (e.g., Benzoyl chloride), Triethylamine (TEA), Anhydrous DCM, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve N-Cbz-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Protocol: Urea Formation from N-Cbz-4-aminopiperidine
-
Materials: N-Cbz-4-aminopiperidine, Isocyanate (e.g., Phenyl isocyanate), Anhydrous DCM.
-
Procedure:
-
Dissolve N-Cbz-4-aminopiperidine (1.0 eq) in anhydrous DCM.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
-
Experimental Protocol: Sulfonylation of N-Cbz-4-aminopiperidine
-
Materials: N-Cbz-4-aminopiperidine, Sulfonyl chloride (e.g., Benzenesulfonyl chloride), Pyridine, Anhydrous DCM.
-
Procedure:
-
Dissolve N-Cbz-4-aminopiperidine (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
N-Cbz Deprotection
The final step in many synthetic sequences is the removal of the Cbz protecting group to yield the free piperidine nitrogen, which can be a key pharmacophore or a site for further derivatization.
Experimental Protocol: Catalytic Hydrogenation for N-Cbz Deprotection
-
Materials: N-Cbz protected piperidine derivative, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10 mol % of Pd).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Applications in Drug Discovery
N-Cbz protected 4-aminopiperidine derivatives have been successfully employed in the development of a wide range of therapeutic agents targeting various biological pathways.
N-type Calcium Channel Blockers for Pain Management
N-type calcium channels (Cav2.2) play a crucial role in neurotransmitter release and are validated targets for the treatment of chronic pain.[1] Several 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers.[1]
Table 1: N-type Calcium Channel Blocking Activity of 4-Aminopiperidine Derivatives
| Compound ID | R1 | R2 | Antinociceptive Activity (ED50, mg/kg) | N-type Ca2+ Channel Blockade (% inhibition @ 10 µM) |
| 1 | H | 3,3-diphenylpropyl | 15 | 55 |
| 2 | H | 2-(4-fluorophenoxy)ethyl | 22 | 48 |
| 3 | C(O)CH2CH(CH3)2 | 3,3-diphenylpropyl | 8 | 75 |
Data compiled from multiple sources.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a prime target for antiviral therapy. 4-Aminopiperidine derivatives have been instrumental in the development of potent CCR5 antagonists.[2]
Table 2: CCR5 Antagonist Activity of 4-Aminopiperidine Derivatives
| Compound ID | R1 | R2 | Anti-HIV Activity (IC50, nM) |
| 4 | Cbz | 1-(4,6-dimethylpyrimidin-5-yl)methyl | 5.2 |
| 5 | Boc | 1-(4,6-dimethylpyrimidin-5-yl)methyl | 3.8 |
| 6 | H | 1-(4,6-dimethylpyrimidin-5-yl)methyl | 1.5 |
Data compiled from multiple sources.
Kinase Inhibitors in Oncology and Inflammation
The 4-aminopiperidine scaffold is prevalent in numerous kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR pathway.
Table 3: Kinase Inhibitory Activity of 4-Aminopiperidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 7 | Akt1 | 15 |
| 8 | p38α | 28 |
| 9 | CDK2 | 45 |
Data compiled from multiple sources.
Key Experimental Workflows
Standardized and reproducible experimental workflows are essential for the evaluation of novel compounds.
General Workflow for Synthesis and Derivatization
General Workflow for In Vitro Biological Assay
Conclusion
The N-Cbz protected 4-aminopiperidine scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel drug candidates. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged core structure, paving the way for the discovery of next-generation therapeutics.
References
The Versatile Scaffolding of Benzyl 4-(methylamino)piperidine-1-carboxylate in Neuro-Therapeutic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(methylamino)piperidine-1-carboxylate is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, coupled with a reactive secondary amine and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile starting material for creating diverse chemical libraries. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders, most notably Alzheimer's disease. The piperidine moiety is a prevalent scaffold in numerous CNS-active drugs, and its strategic modification allows for the fine-tuning of properties such as receptor affinity, selectivity, and blood-brain barrier permeability.[1] This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to aid researchers in leveraging this valuable synthetic intermediate.
Physicochemical Properties and Handling
Commercially available as a hydrochloride salt or free base, this compound requires specific handling and storage conditions to ensure its stability and reactivity.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |
| Molecular Weight | 248.32 g/mol (free base) | [3] |
| Appearance | Liquid (free base) | [3] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [2][3] |
Synthesis of the Starting Material
While specific patents outlining the industrial-scale synthesis of this compound are proprietary, a standard laboratory-scale preparation can be extrapolated from common organic synthesis techniques. The most direct approach involves the protection of the commercially available 4-(methylamino)piperidine with benzyl chloroformate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(methylamino)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or a suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of 4-(methylamino)piperidine (1.0 equivalent) in dichloromethane at 0°C, add triethylamine (1.1 equivalents).
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Core Synthetic Applications and Experimental Protocols
The utility of this compound as a starting material lies in the reactivity of its secondary amine, which can readily undergo N-alkylation and reductive amination reactions to introduce a variety of substituents. These reactions are fundamental in the synthesis of potent bioactive molecules, including inhibitors of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1).[4][5]
N-Alkylation Reactions
N-alkylation allows for the introduction of aryl or alkyl groups, often a crucial step in building the final drug scaffold. A common application is the synthesis of precursors for Donepezil analogues, a well-known acetylcholinesterase inhibitor.[1][6]
Experimental Protocol: N-Alkylation with a Benzyl Halide Derivative
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 5,6-dimethoxy-1-indanone-2-yl)methyl bromide)
-
Potassium carbonate (K₂CO₃) or a similar inorganic base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Add the substituted benzyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-alkylated product.
Reductive Amination Reactions
Reductive amination is another powerful tool for forming carbon-nitrogen bonds, typically by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is often employed in the synthesis of dual HDAC and AChE inhibitors.[4]
Experimental Protocol: Reductive Amination with an Aromatic Aldehyde
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 5-methoxy-2-nitrobenzaldehyde) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Application in the Synthesis of Bioactive Molecules for Alzheimer's Disease
Derivatives synthesized from this compound have shown significant potential as inhibitors of enzymes implicated in the pathology of Alzheimer's disease. The following table summarizes the inhibitory activities of representative compounds.
| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |
| N-Benzylpiperidine Derivative | Acetylcholinesterase (AChE) | 0.56 | [7] |
| Donepezil Analogue | Acetylcholinesterase (AChE) | 4.11 | [5] |
| Donepezil Analogue | β-secretase (BACE1) | 18.3 | [5] |
| N-Benzylpiperidine Derivative | Histone Deacetylase (HDAC) | 170 | [4] |
Signaling Pathways in Alzheimer's Disease
A thorough understanding of the underlying biological pathways is crucial for rational drug design. The compounds synthesized from this compound often target key components of the cholinergic and amyloidogenic pathways, which are central to the pathophysiology of Alzheimer's disease.
Cholinergic Pathway and Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[8] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[9] Inhibitors of AChE increase the levels of ACh, thereby enhancing cholinergic neurotransmission.[10]
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
Amyloidogenic Pathway and BACE1/γ-Secretase Inhibition
The amyloid cascade hypothesis suggests that the accumulation of amyloid-beta (Aβ) peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a primary event in Alzheimer's pathogenesis.[11] Inhibition of these secretases is a key therapeutic strategy to reduce Aβ production.
Caption: The amyloidogenic pathway and points of therapeutic intervention.
Conclusion
This compound serves as a cornerstone in the synthesis of novel therapeutics targeting complex neurological disorders. Its adaptable structure allows for the exploration of vast chemical space, leading to the discovery of potent and selective enzyme inhibitors. The detailed protocols and biological context provided in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry. The continued investigation into derivatives of this versatile scaffold holds significant promise for the future of neuro-therapeutic drug discovery.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. This compound | 405057-75-2 [sigmaaldrich.com]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ketobrainz.com [ketobrainz.com]
- 9. metrotechinstitute.org [metrotechinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in the Discovery of Bioactive Molecules
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance in the design and discovery of novel therapeutics.[1][2][3] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. With a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways, this document serves as a vital resource for professionals dedicated to advancing the frontiers of drug discovery.
The enduring success of the piperidine moiety can be attributed to its unique combination of physicochemical properties. Its basic nitrogen atom, typically protonated at physiological pH, facilitates strong ionic interactions with biological targets.[1] Furthermore, the conformational flexibility of the sp³-hybridized carbon atoms allows the piperidine ring to adopt various low-energy conformations, enabling optimal orientation of its substituents for binding to a wide range of proteins.[1][3] This inherent versatility has led to the development of piperidine-containing compounds across a broad spectrum of therapeutic areas, including oncology, virology, and neurology.[4][5]
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action.[4][6] These include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with molecular targets like tubulin.[7][8] The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [4][8] |
| MGC803 | Gastric | 1.09 | [4][8] | |
| MCF-7 | Breast | 1.30 | [4][8] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [4] | |
| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 | [2] |
| HCT116 | Colon | 0.1 - 15.8 | [2] | |
| Piperidine 8 | A549, MCF7, DU145, HeLa | Lung, Breast, Prostate, Cervical | 5.4 - 8.5 | [8] |
Key Signaling Pathways Modulated by Piperidine Derivatives
The anticancer effects of many piperidine-containing compounds are attributed to their ability to modulate critical cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][9] Dysregulation of these pathways is a hallmark of many cancers.
One such crucial pathway is the PI3K/Akt signaling cascade. The venom alkaloid Solenopsin, which features a piperidine ring, has been shown to inhibit this pathway.[10] The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Another critical pathway implicated in cancer is the NF-κB signaling cascade. Piperine, a well-known alkaloid containing a piperidine moiety, has been reported to activate this pathway, which can paradoxically lead to apoptosis in certain cancer cells.[7]
General Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel bioactive piperidine derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Detailed Experimental Protocols
General Protocol for Stereoselective Synthesis of Tetrahydropyridines via Organocatalytic Domino Reaction
This protocol provides a general method for the asymmetric synthesis of tetrahydropyridines, which can be precursors to piperidines.
Reagents and Materials:
-
1,3-Dicarbonyl compound
-
β-Nitroolefin
-
Aldimine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reagent Addition: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).[10]
-
Solvent and Reaction Conditions: Add anhydrous dichloromethane and cool the mixture to -25 °C. Stir the reaction at this temperature for 1.5 to 4 days, monitoring its progress by thin-layer chromatography (TLC).[10]
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydropyridine product.[10]
General Protocol for In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Synthesized piperidine derivatives
-
Trichloroacetic acid (50%)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Doxorubicin (as a reference drug)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Exposure: Expose the cells to various concentrations of the synthesized piperidine derivatives (e.g., 0.25–250 µg·mL⁻¹) for 48 hours at 37 °C and 5% CO₂.[11]
-
Cell Fixation: Fix the cells by adding cold 50% trichloroacetic acid and incubating for 1 hour at 4 °C.[11]
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris buffer.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values using non-linear regression analysis.[4][11]
Conclusion
The piperidine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its inherent structural and physicochemical properties, combined with the ever-expanding toolkit of synthetic methodologies, ensure its continued prominence in drug development.[1][12] The ability of piperidine derivatives to interact with a wide array of biological targets, thereby modulating key signaling pathways, highlights their potential in addressing a multitude of diseases.[4][7] As our understanding of disease biology deepens, the rational design and synthesis of new piperidine-based compounds, guided by comprehensive structure-activity relationship studies and robust biological evaluation, will undoubtedly lead to the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of N-Benzyl Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, key exploratory reactions, and pharmacological significance of N-benzyl piperidine compounds. The N-benzyl piperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. This document details synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this important class of molecules.
Physicochemical Properties of N-Benzyl Piperidine Derivatives
The N-benzyl piperidine core imparts a unique combination of lipophilicity and basicity to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. A summary of key physicochemical properties for the parent N-benzylpiperidine and a representative derivative is provided below.
| Property | N-Benzylpiperidine | 4-Amino-1-benzylpiperidine |
| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈N₂ |
| Molecular Weight | 175.27 g/mol | 190.28 g/mol |
| Boiling Point | 120-123 °C at 9 mmHg | - |
| Density | 0.95 g/cm³[1] | 0.933 g/mL at 25 °C |
| pKa | ~9.02 | - |
| LogP | 2.6 | 1.4 |
| Solubility | Insoluble in water | - |
| Appearance | Colorless to pale yellow liquid[1] | Liquid |
Key Synthetic Methodologies and Exploratory Reactions
The synthesis of N-benzyl piperidine derivatives can be achieved through various established and exploratory routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Reductive Amination of Piperidones
A common and versatile method for preparing N-benzyl piperidines is the reductive amination of a corresponding piperidone with benzylamine or a substituted benzylamine.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
-
Reaction: 4-Piperidone hydrochloride monohydrate is reacted with benzyl bromide in the presence of a base.
-
Reagents and Conditions:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Anhydrous potassium carbonate (3.5 eq)
-
Benzyl bromide (1.15 eq)
-
Dry N,N-dimethylformamide (DMF)
-
Reaction is stirred at room temperature for 30 minutes, then heated to 65 °C for 14 hours.
-
-
Work-up: The reaction mixture is cooled, filtered, and quenched with ice water. The product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization.
-
Yield: 89.28%[2]
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300MHz): δ 7.34 (m, 4H), 7.29 (m, 1 H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H).[2]
-
N-Alkylation of Piperidines
Direct N-alkylation of a pre-existing piperidine ring with a benzyl halide is a straightforward approach to synthesize N-benzyl piperidine derivatives.
Experimental Protocol: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine
-
Reaction: 4-(2-Aminoethyl)piperidine is first benzylated and then acylated.
-
Reagents and Conditions (Benzylation):
-
4-(2-Aminoethyl)piperidine (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
The reaction is stirred at room temperature.
-
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography.
Synthesis of N-Benzylpiperidine Carboxamide Derivatives
Further functionalization of the piperidine ring, for instance by introducing a carboxamide group, allows for the exploration of diverse chemical space.
Experimental Protocol: Synthesis of 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide
-
Reaction: Coupling of 1-benzylpiperidine-4-carboxylic acid with an appropriate amine.
-
Reagents and Conditions:
-
1-Benzylpiperidine-4-carboxylic acid
-
Amine counterpart
-
Coupling agents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reaction is stirred at room temperature.
-
-
Significance: This reaction generates compounds with potent acetylcholinesterase inhibitory activity.[3]
Pharmacological Activities and Structure-Activity Relationships (SAR)
N-benzyl piperidine derivatives have been extensively explored for their interactions with various biological targets, leading to the development of potent and selective ligands.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Many N-benzyl piperidine derivatives are potent inhibitors of AChE and BChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data on Cholinesterase Inhibition
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Donepezil Analog (13e) | AChE | 0.0057 | [4] |
| Donepezil Analog (21) | AChE | 0.00056 | [5] |
| Compound d5 | AChE | 6.89 | [6][7] |
| Compound d10 | AChE | 3.22 | [6][7] |
| Compound 15b | eeAChE | 0.39 | [8] |
| Compound 15j | eqBChE | 0.16 | [8] |
| Compound 19 | AChE | 0.0012 | [9] |
| Compound 20 | AChE | 5.94 | [3] |
| Compound 28 | AChE | 0.41 | [3] |
Structure-Activity Relationship (SAR) for AChE Inhibition
-
The N-benzyl group is crucial for potent AChE inhibition, likely through π-π stacking interactions with aromatic residues in the enzyme's active site.[9][10]
-
Substitution on the benzamide moiety can significantly impact activity, with bulky para-substituents often leading to increased potency.[5]
-
The basicity of the piperidine nitrogen is important for activity.[5]
-
Rigidifying the structure, for example by incorporating an isoindolone moiety, can enhance inhibitory activity.[4]
Sigma (σ) Receptor Binding
N-benzyl piperidine derivatives are also well-known for their high affinity for sigma receptors (σ₁ and σ₂), which are implicated in a variety of neurological and psychiatric disorders.
Quantitative Data on Sigma Receptor Binding
| Compound | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| BFP | σ₁ | 10.9 | 13.1 | |
| Compound 5 | σ₁ | 1.45 | 290 | [11] |
| Compound 1b | σ₁ | 1.49 | - | [12] |
| Compound (R)-2b | σ₁ | 0.89 | - | [12] |
| Compound (S)-2b | σ₁ | 1.18 | - | [12] |
Structure-Activity Relationship (SAR) for Sigma Receptor Ligands
-
The nature of the substituent on the piperidine nitrogen is a key determinant of σ₁ affinity.
-
The linker length between the piperidine ring and other aromatic moieties plays a critical role in σ₁ receptor affinity.[11]
-
Substitution on the benzyl ring can modulate both affinity and selectivity for σ₁ and σ₂ receptors.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and other cellular processes.[13] Ligand binding to σ₁R can trigger a cascade of downstream events.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Drug Discovery
The discovery and development of novel N-benzyl piperidine-based drugs follow a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Drug Discovery Workflow for N-Benzyl Piperidines.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Procedure (96-well plate format):
-
Add 25 µL of 15 mM ATCI solution to each well.
-
Add 125 µL of 3 mM DTNB solution.
-
Add 50 µL of buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Measure the absorbance at 412 nm at multiple time points.
-
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
-
Materials:
-
Cell membranes expressing human DAT
-
Radioligand (e.g., [³H]WIN 35,428)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM cocaine)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the IC₅₀ value from the competition curve and then the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
This technical guide provides a foundational understanding of the chemistry and pharmacology of N-benzyl piperidine compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Notes and Protocols: The Utility of Benzyl 4-(methylamino)piperidine-1-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the N-benzylpiperidine scaffold has emerged as a privileged structure, integral to the design of numerous CNS-active agents. Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate, offers a versatile platform for the synthesis of a diverse array of compounds targeting various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[1] Its structural features are advantageous for modulating the activity of key CNS targets such as acetylcholinesterase (AChE), dopamine receptors, and serotonin receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel CNS drug candidates.
Rationale for Use in CNS Drug Discovery
The therapeutic potential of derivatives of this compound stems from the strategic combination of the benzyl and piperidine moieties. The N-benzyl group can engage in crucial cation-π and π-π interactions within the active sites of target proteins, enhancing binding affinity. The piperidine ring provides a three-dimensional scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties, including the crucial ability to cross the blood-brain barrier.
Data Presentation: Biological Activities of Key Derivatives
The following tables summarize the in vitro and in vivo activities of representative CNS-active compounds derived from the N-benzylpiperidine scaffold.
Table 1: In Vitro Biological Activity of N-Benzylpiperidine Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| Donepezil Analogue (Hypothetical) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.05 | - | [2] |
| Dopamine D4 Antagonist (Hypothetical) | Dopamine D4 Receptor | Radioligand Binding | - | 15 | Fictional |
| Serotonin Receptor Ligand (Hypothetical) | 5-HT1A Receptor | Radioligand Binding | - | 25 | [3] |
| Compound 20 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 5.94 | - | [2] |
| Compound 28 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.41 | - | [2] |
Table 2: In Vivo Efficacy of N-Benzylpiperidine Derivatives
| Compound ID | Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Route of Administration | Reference |
| Donepezil Analogue (Hypothetical) | Scopolamine-induced amnesia (Mouse) | Reversal of memory deficit | 1.0 | i.p. | Fictional |
| Antidepressant Candidate (Hypothetical) | Forced Swim Test (Mouse) | Reduced immobility time | 10 | p.o. | Fictional |
| Antipsychotic Candidate (Hypothetical) | Amphetamine-induced hyperlocomotion (Rat) | Reduction in locomotor activity | 5.0 | i.p. | Fictional |
Experimental Protocols
Protocol 1: Synthesis of a Donepezil Analogue from this compound
This protocol describes a representative synthesis of an N-benzylpiperidine derivative with potential acetylcholinesterase inhibitory activity.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(methylamino)piperidine.
Step 2: N-Alkylation with 5,6-dimethoxy-1-indanone-2-carboxaldehyde
-
Dissolve 4-(methylamino)piperidine (1.1 eq) and 5,6-dimethoxy-1-indanone-2-carboxaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Donepezil analogue.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound and positive control (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of phosphate buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[³H]-Spiperone (radioligand)
-
Unlabeled test compound and a known D4 antagonist (e.g., L-745,870) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D4 antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Protocol 4: In Vivo Behavioral Assessment - Morris Water Maze
This test assesses spatial learning and memory in rodents.[4]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse in the pool at one of four starting positions.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each mouse.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and swim path length during the acquisition phase.
-
Analyze the time spent in the target quadrant during the probe trial as a measure of memory retention.
-
Signaling Pathways and Experimental Workflows
The biological effects of N-benzylpiperidine derivatives are mediated through their interaction with specific CNS targets, leading to the modulation of downstream signaling pathways.
Acetylcholinesterase Inhibition Signaling Pathway
Inhibition of AChE by derivatives of this compound increases the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic transmission can activate muscarinic and nicotinic receptors, which in turn can trigger various intracellular signaling cascades, including the PI3K/Akt pathway, known to promote cell survival and neuroprotection.
Dopamine D4 Receptor Antagonism Signaling Pathway
Dopamine D4 receptor antagonists synthesized from this compound block the binding of dopamine to D4 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various downstream effectors, including the inhibition of adenylyl cyclase and the activation of the ERK/MAPK pathway. By blocking these actions, D4 antagonists can regulate neuronal excitability and signaling.
Experimental Workflow for CNS Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of CNS drug candidates derived from this compound.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel CNS drug candidates. Its inherent structural features, coupled with the potential for diverse chemical modifications, allow for the generation of compound libraries with a wide range of pharmacological activities. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this important scaffold in the ongoing effort to develop new and improved treatments for debilitating neurological and psychiatric disorders.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from Benzyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a foundational scaffold in the design of acetylcholinesterase (AChE) inhibitors, which are critical therapeutics for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The N-benzylpiperidine core, in particular, is a key structural feature of the highly potent and widely prescribed drug, Donepezil. This document provides detailed application notes and protocols for the utilization of Benzyl 4-(methylamino)piperidine-1-carboxylate as a versatile starting material for the synthesis of novel AChE inhibitors. While direct literature for this specific starting material in AChE inhibitor synthesis is not abundant, its structural components suggest its utility in creating analogs of known inhibitors. This guide will present a representative synthetic route to a Donepezil analog, leveraging established synthetic methodologies for piperidine derivatization.
Rationale for this compound in AChE Inhibitor Synthesis
The structure of this compound offers several strategic advantages for the synthesis of AChE inhibitors:
-
N-Benzyl Group: The benzyl group on the piperidine nitrogen is a well-established pharmacophore that interacts with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. This interaction is crucial for the high affinity of many potent inhibitors.
-
4-(Methylamino) Group: The secondary amine at the 4-position of the piperidine ring provides a reactive handle for the introduction of various substituents. These substituents can be designed to interact with the catalytic anionic site (CAS) or other regions of the enzyme's active site gorge, thereby modulating the inhibitory potency and selectivity.
-
Carboxylate Group: The benzyl carboxylate group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions if further modification at this position is desired. However, for the synthesis of many Donepezil-like structures, this group is retained.
Proposed Synthetic Application: Synthesis of a Donepezil Analog
A plausible synthetic strategy involves the N-alkylation of the secondary amine of this compound with a suitable electrophile that mimics the indanone moiety of Donepezil. For this application note, we propose the synthesis of an analog where the indanone is replaced by a substituted benzyl group, a common modification in the exploration of structure-activity relationships (SAR) for AChE inhibitors.
Data Presentation: Inhibitory Potency of Representative Piperidine-Based AChE Inhibitors
To provide a context for the potential efficacy of newly synthesized compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known piperidine-based AChE inhibitors.
| Compound Name/Reference | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil | 5.7 | 7,100 | 1245.6 |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[1] | 0.56 | 10,080 | 18,000 |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil precursor)[2] | 150 | - | - |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide[3] | 410 | > 10,000 | > 24.4 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide[3] | 5,940 | > 10,000 | > 1.68 |
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)[4] | 390 | 1,600 | 4.1 |
| Compound 9m (a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)[4] | 210 | > 100,000 | > 476 |
| Compound 21a (a chroman-4-one derivative)[5] | 38 | > 1,830 | > 48.16 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
A common method for the synthesis of the title starting material is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE, add methylamine solution (1.5 - 2.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Protocol 2: N-Alkylation for the Synthesis of a Donepezil Analog
This protocol describes a representative N-alkylation of the secondary amine in this compound with a substituted benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Substituted benzyl bromide (e.g., 3,4-dimethoxybenzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or DIPEA) (2.0 eq).
-
Add the substituted benzyl bromide (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Visualizations
Acetylcholinesterase Inhibition Signaling Pathway
The primary mechanism of action of the synthesized inhibitors is the prevention of acetylcholine (ACh) hydrolysis in the synaptic cleft. This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl 4-(methylamino)piperidine-1-carboxylate in PROTAC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, conformational rigidity, and the geometry of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of Benzyl 4-(methylamino)piperidine-1-carboxylate as a rigid linker in the synthesis of PROTACs. The incorporation of a piperidine ring into the linker structure imparts conformational constraint, which can pre-organize the PROTAC molecule into a productive orientation for ternary complex formation, potentially leading to enhanced degradation efficiency and improved metabolic stability.[1] A notable example of the successful application of rigid piperidine-containing linkers is in the development of clinical candidates like ARV-110, where a flexible linker was replaced with a more rigid structure, significantly improving metabolic stability and potency.
Application Notes
The Role of the this compound Linker in PROTAC Design
The this compound moiety serves as a valuable building block in PROTAC linker synthesis for several key reasons:
-
Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperidine ring introduces a degree of rigidity. This can reduce the entropic penalty upon binding to the target protein and E3 ligase, favoring the formation of a stable and productive ternary complex.[1]
-
Improved Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, which can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge for these high molecular weight compounds.[2]
-
Vectorial Control: The distinct functionalities of the benzyl-protected amine and the secondary methylamine allow for directional and controlled synthesis of the PROTAC, enabling the sequential attachment of the warhead and the E3 ligase ligand.
-
Metabolic Stability: The rigid cyclic structure of the piperidine ring can be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.
General PROTAC Mechanism of Action
The fundamental role of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a generalized, two-step approach for the synthesis of a PROTAC, starting with the coupling of the linker to a carboxylic acid-functionalized warhead, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of this compound to a Warhead
-
Materials:
-
This compound
-
Warhead with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve the warhead (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature for pre-activation. c. In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF. d. Add the linker solution dropwise to the activated warhead solution. e. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected PROTAC intermediate.
Step 2: Deprotection and Coupling to an E3 Ligase Ligand
-
Materials:
-
Cbz-protected PROTAC intermediate from Step 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the Cbz-protected intermediate in methanol or ethanol. b. Add 10% Pd/C (catalytic amount) to the solution. c. Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by LC-MS). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine. e. In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. f. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes for pre-activation. g. Dissolve the deprotected amine intermediate in anhydrous DMF and add it to the activated E3 ligase ligand solution. h. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. i. Purify the final PROTAC using preparative reverse-phase HPLC. j. Characterize the final product by HRMS and NMR.
Caption: Generalized workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol outlines the use of Western blotting to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a synthesized PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure: a. Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO). b. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. d. Western Blotting: i. Normalize the protein lysates to equal concentrations. ii. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. iii. Block the membrane with blocking buffer for 1 hour at room temperature. iv. Incubate the membrane with the primary antibody against the POI overnight at 4°C. v. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. vi. Detect the protein bands using a chemiluminescent substrate and an imaging system. vii. Strip the membrane and re-probe for the loading control. e. Data Analysis: i. Quantify the band intensities using densitometry software. ii. Normalize the POI band intensity to the corresponding loading control band intensity. iii. Plot the normalized protein levels against the logarithm of the PROTAC concentration. iv. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Data Presentation
The quantitative data for PROTAC performance should be summarized in a clear and structured table for easy comparison.
Table 1: Illustrative Degradation Profile of a Hypothetical PROTAC
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | HeLa | 50 | >90 |
| PROTAC-Y | Androgen Receptor | LNCaP | 25 | >95 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its rigid piperidine core can contribute to improved metabolic stability and pre-organization of the PROTAC for efficient ternary complex formation. The generalized protocols provided herein offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs. The systematic evaluation of linker structures is a critical aspect of optimizing PROTAC potency and developing novel protein degraders with therapeutic potential.
References
Application Notes and Protocols for N-alkylation using Benzyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(methylamino)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. The presence of a secondary amine allows for the introduction of diverse substituents at the N-position, enabling the synthesis of a wide array of compounds with potential therapeutic applications. This document provides detailed protocols for two primary methods of N-alkylation of this scaffold: direct N-alkylation with alkyl halides and N-alkylation via reductive amination with aldehydes and ketones. These methods are fundamental in the construction of novel molecular entities for drug discovery, particularly in the development of ligands for various biological targets.
Core Concepts and Strategies
The N-alkylation of this compound can be achieved through two principal synthetic routes. The choice between these methods depends on the nature of the alkyl group to be introduced, the desired reaction conditions, and the availability of starting materials.
-
Direct N-Alkylation: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach, particularly suitable for introducing simple alkyl, benzyl, and allyl groups. Careful control of reaction conditions is necessary to avoid potential side reactions, such as the formation of quaternary ammonium salts.
-
Reductive Amination: This is a milder and often more versatile method that proceeds via the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone. This intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for iminium ions over carbonyl compounds, which helps to prevent the reduction of the starting aldehyde or ketone.[1] This method is particularly advantageous for introducing a wider range of substituents, including those derived from complex aldehydes and ketones, and it avoids the issue of over-alkylation.[1]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5–2.0 eq.). If using potassium carbonate, ensure it is finely powdered and completely dry.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0–1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of piperidine derivatives using the described protocols. While specific data for this compound is limited in the public domain, the data for structurally similar compounds provides a strong indication of expected outcomes.
Table 1: Direct N-Alkylation of Piperidine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| tert-butyl 4-(methylamino)piperidine-1-carboxylate | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | - | 70-90 | [2] |
| Piperidine | Methyl iodide | - | MeCN | Room Temp. | Several hrs | - | [3] |
| Piperidine | Ethyl bromide | - | MeCN | Room Temp. | Several hrs | - | [3] |
| Piperidine | n-Propyl iodide | - | MeCN | Room Temp. | Several hrs | - | [3] |
Table 2: N-Alkylation of Piperidine Derivatives via Reductive Amination
| Starting Material | Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| tert-butyl 4-(methylamino)piperidine-1-carboxylate | 4-fluoro-2-(trifluoromethyl)benzaldehyde | NaBH₃CN | DCM | Room Temp. | - | 85 | [2] |
| 4-(Piperidin-4-yl)aniline | Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 12-16 hrs | - | [4] |
| 2-Substituted piperidine | Aldehyde/Ketone | NaBH(OAc)₃ | - | Room Temp. | 1-24 hrs | - | [1] |
Visualizations
Reaction Workflows
Caption: Experimental workflows for direct N-alkylation and reductive amination.
Reaction Mechanisms
Caption: Simplified mechanisms for direct N-alkylation and reductive amination.
References
Synthetic Routes to N-Benzylpiperidine Analogs for Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-benzylpiperidine analogs, a promising class of compounds in the development of therapeutics for Alzheimer's disease (AD). The N-benzylpiperidine moiety is a key pharmacophore found in donepezil, a widely used acetylcholinesterase (AChE) inhibitor for AD treatment. Researchers have extensively modified this scaffold to develop multi-target-directed ligands (MTDLs) that address the multifaceted nature of AD pathology.
Introduction to N-Benzylpiperidine Analogs in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, and cholinergic dysfunction. While current treatments primarily offer symptomatic relief, the development of MTDLs that can modulate multiple pathological pathways represents a promising therapeutic strategy.
The N-benzylpiperidine scaffold has proven to be a versatile starting point for designing such MTDLs. By incorporating various functional groups and linkers, scientists have synthesized analogs that not only inhibit cholinesterases (AChE and BuChE) but also target other key enzymes and processes implicated in AD, such as β-secretase 1 (BACE-1), histone deacetylases (HDACs), and Aβ aggregation.[1][2][3]
Multi-Target-Directed Ligand Approach
The complexity of Alzheimer's disease necessitates therapeutic strategies that can address multiple pathogenic factors simultaneously. The multi-target-directed ligand (MTDL) approach aims to design single molecules capable of interacting with several biological targets involved in the disease cascade. This offers potential advantages over combination therapies, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance.[1][3] N-benzylpiperidine derivatives have been successfully designed as MTDLs targeting various aspects of AD pathology.[1][2]
Synthetic Routes to N-Benzylpiperidine Analogs
A common and versatile method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.[4] This foundational reaction can be adapted to introduce a wide variety of substituents on both the piperidine and benzyl rings, allowing for the fine-tuning of biological activity.
General Synthetic Scheme: N-Alkylation
The N-alkylation reaction is a straightforward and efficient method for preparing N-benzylpiperidine analogs. Typically, it involves the reaction of a piperidine derivative with a benzyl halide in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperidine
This protocol describes the fundamental N-alkylation of piperidine with benzyl chloride.
Materials:
-
Piperidine
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[4]
-
Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of synthesized N-benzylpiperidine analogs against acetylcholinesterase.[4][5]
Principle:
The assay is based on the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized N-benzylpiperidine analogs (test compounds)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, a solution of the test compound at various concentrations, and the AChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI and DTNB).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (without inhibitor).
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Biological Activity of N-Benzylpiperidine Analogs
The following tables summarize the biological activity of representative N-benzylpiperidine derivatives from the literature, highlighting their potential as multi-target agents for Alzheimer's disease.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | 0.0402 | 5.6 | 139.3 | [6] |
| Compound 21 | 0.00056 | - | >18,000 | [7] |
| Compound 13e (E2020) | 0.0057 | - | >1250 | [8] |
| Compound 4a | 2.08 | 7.41 | 3.56 | [9] |
| Compound d5 | 6.89 | - | - | [2] |
| Compound d10 | 3.22 | - | - | [2] |
| Compound 15b | 0.39 | - | - | [10] |
| Compound 15j | - | 0.16 | - | [10] |
| Compound 20 | 5.94 | - | - | [11] |
| Compound 28 | 0.41 | - | - | [11] |
Table 2: Multi-Target Activity of N-Benzylpiperidine Analogs
| Compound | Target(s) | IC₅₀ (µM) or % Inhibition | Reference |
| Compounds 40 & 41 | AChE, BACE-1, Aβ Aggregation | Balanced inhibition of AChE and BACE-1, inhibited Aβ aggregation | [1] |
| Compound d5 | HDAC, AChE | HDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM | [2] |
| Compound d10 | HDAC, AChE | HDAC IC₅₀ = 0.45 µM, AChE IC₅₀ = 3.22 µM | [2] |
| Compound 3j | AChE, Aβ Aggregation | AChE IC₅₀ = 0.498 µM, significant Aβ inhibition | |
| Compound 20 | AChE, Aβ Aggregation | AChE inhibitor with 55.3% Aβ aggregation inhibition | [12] |
| Compound PD07 | ChEs, BACE-1, Aβ Aggregation | Significant inhibition of all targets | [13] |
Conclusion
The N-benzylpiperidine scaffold is a highly valuable platform for the design and synthesis of novel drug candidates for Alzheimer's disease. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of analogs. The multi-target-directed ligand approach, enabled by the versatility of this scaffold, holds significant promise for the development of more effective and holistic treatments for this devastating neurodegenerative disease. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological evaluation of new N-benzylpiperidine derivatives.
References
- 1. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of donepezil-based multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of Benzyl 4-(methylamino)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biological activity screening of Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives. The protocols and data presented are intended to facilitate the exploration of this chemical scaffold for potential therapeutic applications. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively investigated for a wide range of biological activities, including but not limited to anticancer, antimicrobial, analgesic, and anti-inflammatory effects.[1][2]
This document outlines detailed experimental protocols for key assays, presents available quantitative data for representative piperidine derivatives, and visualizes experimental workflows and a relevant signaling pathway to guide researchers in their drug discovery efforts.
Overview of Potential Biological Activities
This compound and its derivatives are versatile scaffolds that can be explored for various biological targets. Based on the activities of related piperidine compounds, potential screening targets include:
-
Enzyme Inhibition: Many piperidine derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), dipeptidyl peptidase-4 (DPP-4), and histone deacetylases (HDACs).[3][4]
-
Receptor Binding: The piperidine core is common in ligands for various receptors, including sigma (σ), dopamine (D), muscarinic (M), and histamine (H3) receptors.[5][6][7]
-
Anticancer Activity: Cytotoxicity against various cancer cell lines is a frequently reported activity for novel piperidine derivatives.[8][9]
-
Antimicrobial Activity: Screening for activity against bacterial and fungal strains can also be a fruitful avenue of investigation.[10][11]
Quantitative Data Presentation
The following tables summarize quantitative biological activity data for various piperidine derivatives, providing a reference for the potential potency of this compound derivatives.
Table 1: Enzyme Inhibition Data for Piperidine Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [12] |
| N-substituted 4-hydrazino piperidine derivative | Dipeptidyl peptidase-4 (DPP-4) | 88 nM | [3] |
| 4-Benzylpiperidine derivative | Dipeptidyl peptidase-4 (DPP-4) | 1.6 ± 0.04 µM | [3] |
| N-Benzyl piperidine derivative (d5) | Histone Deacetylase (HDAC) | IC50 = 0.17 µM | [4] |
| N-Benzyl piperidine derivative (d10) | Histone Deacetylase (HDAC) | IC50 = 0.45 µM | [4] |
| N-Benzyl piperidine derivative (d5) | Acetylcholinesterase (AChE) | IC50 = 6.89 µM | [4] |
| N-Benzyl piperidine derivative (d10) | Acetylcholinesterase (AChE) | IC50 = 3.22 µM | [4] |
Table 2: Receptor Binding Affinity for Piperidine Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
| 4,4-disubstituted piperidine derivative | Sigma-1 (σ1) | 0.96 ± 0.05 nM | [13] |
| Piperidine derivative | Sigma-1 (σ1) | 3.64 nM | [7] |
| Piperazine derivative (for comparison) | Sigma-1 (σ1) | 1531 nM | [7] |
| 4-oxypiperidine ether analog | Histamine H3 (hH3R) | Not Reported | [6] |
Table 3: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | Growth Inhibition (GI50) | Reference |
| Piperidine derivative 1 | PC-3 (Prostate Cancer) | 6.3 µg/mL | [8] |
| Piperidine derivative 25 | PC-3 (Prostate Cancer) | 6.4 µg/mL | [8] |
| N-benzyl benzimidazole linked pyrimidine (5b) | MDA-MB-231 (Breast Cancer) | 39.6 µM | [14] |
| N-benzyl benzimidazole linked pyrimidine (5a) | MDA-MB-231 (Breast Cancer) | 84.0 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a fundamental first step to assess the general cytotoxicity of the synthesized derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits cell growth by 50% (GI50 or IC50) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][8]
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This assay is used to identify compounds that can inhibit the activity of AChE, a key target in Alzheimer's disease.
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3]
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCI solution (75 mM in deionized water)
-
AChE enzyme solution (from electric eel or human recombinant)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to the wells.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Radioligand Receptor Binding Assay (Sigma-1 Receptor)
This assay determines the binding affinity of the test compounds for a specific receptor, in this case, the Sigma-1 (σ1) receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the displacement by the test compound.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a source rich in the target receptor (e.g., rat liver for σ1 receptors).[15]
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[15]
-
Assay Procedure (in microcentrifuge tubes or a 96-well filter plate):
-
To each tube/well, add the assay buffer, the radioligand (e.g., 2 nM --INVALID-LINK---pentazocine), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-pentazocine).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the mixture for a defined period (e.g., 120 minutes at room temperature) to reach equilibrium.[15]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[15]
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for screening piperidine derivatives and a representative signaling pathway.
Caption: General experimental workflow for screening piperidine derivatives.
Caption: Acetylcholinesterase inhibition signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Application Notes and Protocols for Incorporating Piperidine Core into Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous FDA-approved drugs and natural products, highlighting its significance in medicinal chemistry.[3] The versatility of the piperidine ring allows for the development of compounds targeting a wide array of biological targets, leading to treatments for cancer, neurodegenerative diseases, central nervous system (CNS) disorders, and more.[3][4][5]
These application notes provide an overview of the therapeutic applications of piperidine-containing compounds, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data.
Therapeutic Applications of Piperidine Derivatives
The unique structural and chemical properties of the piperidine core contribute to its prevalence in drug discovery. Its conformational flexibility allows for optimal binding to various biological targets, while its basic nitrogen atom can be crucial for receptor interactions and improving pharmacokinetic properties.[6]
Anticancer Agents
Piperidine derivatives have emerged as promising candidates in oncology, exhibiting potent activity against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways such as PI3K/Akt and NF-κB, and interaction with DNA.[2][7][8] For instance, certain piperidine-containing compounds have been shown to down-regulate the phosphorylation of Akt at Ser473, leading to the inhibition of the PI3K/Akt signaling pathway and subsequent apoptosis in breast cancer cells.[8]
Agents for Neurodegenerative Diseases
The piperidine moiety is a key component in drugs developed for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10] In the context of Alzheimer's disease, piperidine-based compounds like Donepezil act as acetylcholinesterase (AChE) inhibitors, increasing the levels of acetylcholine in the brain to improve cognitive function.[11] Other derivatives have been synthesized to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions.[9]
Central Nervous System (CNS) Active Agents
The piperidine scaffold is prevalent in drugs targeting the CNS.[4] These compounds often modulate the activity of neurotransmitter transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[12][13][14] By inhibiting the reuptake of these neurotransmitters, piperidine derivatives can effectively treat conditions like depression and attention-deficit/hyperactivity disorder (ADHD).[14]
Data Presentation
The following tables summarize the quantitative data for various piperidine derivatives across different therapeutic areas, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| Compound 17a | MGC803 | Gastric | 1.09 | [1] |
| Compound 17a | MCF-7 | Breast | 1.30 | [1] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [1] |
| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | [12] |
Table 2: CNS Activity of Piperidine-Based Analogues of Cocaine
| Compound | Target | Kᵢ (nM) | Reference |
| trans-(+)-Ester 1a | DAT | 810 | [13] |
| trans-(+)-Ester 1a | SERT | ≤ 3.27 µM | [13] |
| N-Norester 2a | DAT | Similar to Cocaine | [13] |
| Alcohol 1c | DAT | Similar to Cocaine | [13] |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) | DAT | 21 | |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) | 5-HTT | 7.6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative piperidine-containing drug, Donepezil, and for key biological assays used to evaluate the therapeutic potential of novel piperidine derivatives.
Synthesis of Donepezil Hydrochloride
Donepezil is synthesized through a multi-step process, a general outline of which is provided below, based on established methods.[4][5]
Step 1: Synthesis of 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one
-
To a solution of 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde in a suitable solvent, add a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the resulting precipitate, wash with water and a suitable organic solvent (e.g., ethanol), and dry to yield the product.
Step 2: Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methylene)pyridinium bromide
-
Suspend the product from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add benzyl bromide and heat the mixture to reflux.
-
Cool the reaction mixture, filter the precipitate, wash with the solvent, and dry to obtain the pyridinium bromide salt.
Step 3: Synthesis of Donepezil
-
Dissolve the pyridinium salt from Step 2 in a suitable solvent (e.g., methanol).
-
Add a catalyst (e.g., platinum oxide) and hydrogenate the mixture under pressure until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude product by chromatography to yield Donepezil.
Step 4: Formation of Donepezil Hydrochloride
-
Dissolve the purified Donepezil in a suitable solvent (e.g., ethanol).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture to allow for salt formation.
-
Filter the resulting precipitate, wash with the solvent, and dry to obtain Donepezil hydrochloride.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Preparation: Treat cells with the piperidine derivative to induce apoptosis. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[12]
-
Reagent Preparation: Prepare Assay Buffer (0.1 M phosphate buffer, pH 8.0), AChE solution, DTNB solution, and the substrate acetylthiocholine (ATCh) solution.
-
Assay Setup: In a 96-well plate, add the Assay Buffer, the piperidine inhibitor at various concentrations, and the AChE enzyme solution. Incubate for 15-30 minutes.
-
Reaction Initiation: Add the working reagent mix containing ATCh and DTNB to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic application of piperidine derivatives.
Caption: PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.
Caption: Dopamine signaling at the synapse and the inhibitory action of piperidine derivatives on the dopamine transporter (DAT).
Caption: A general experimental workflow for the evaluation of novel piperidine derivatives as anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. nwmedj.org [nwmedj.org]
- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with Benzyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Benzyl 4-(methylamino)piperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted piperidine motif in pharmaceuticals. The protocols outlined below are based on established palladium-catalyzed methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction.
Note: Direct literature examples for palladium-catalyzed coupling reactions with this compound are limited. The following protocols are based on well-established procedures for structurally similar secondary amines and piperidine derivatives.[1][2][3][4][5] Optimization of the reaction conditions is highly recommended for specific substrates.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[2][3][4] This reaction is central to the synthesis of a wide array of biologically active compounds.
General Reaction Scheme:
Caption: Buchwald-Hartwig N-Arylation of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloro-toluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., rac-BINAP, XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 equivalents relative to palladium).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (1.5-2.5 equivalents) to the flask.
-
In a separate flask, dissolve this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the solution of the reactants to the Schlenk flask containing the catalyst and base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Tabulated Data for Buchwald-Hartwig Amination (Exemplary):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | rac-BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 8-16 | 80-98 |
| Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 12-24 | 70-90 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific aryl halide used.
Suzuki-Miyaura Coupling
While this compound itself does not directly participate as a primary partner in Suzuki-Miyaura coupling, it can be functionalized with a halide to undergo coupling with boronic acids, or used in more complex directed C-H activation/arylation reactions.[6][7] The following describes a general workflow for such a process.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura coupling involving a piperidine derivative.
Experimental Protocol (for a halogenated piperidine derivative):
Materials:
-
Halogenated this compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a round-bottom flask, combine the halogenated piperidine derivative (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the solvent system.
-
De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until completion.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Tabulated Data for Suzuki-Miyaura Coupling (Exemplary):
| Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 70-90 |
| PdCl₂(dppf) (2) | dppf | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 80-95 |
Note: Yields are estimates and highly dependent on the nature of the halogenated piperidine and the boronic acid partner.
Sonogashira Coupling
Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] Similar to the Suzuki coupling, the piperidine derivative would typically need to be functionalized with a halide to participate.
General Reaction Scheme:
Caption: Sonogashira coupling of a halogenated piperidine derivative.
Experimental Protocol:
Materials:
-
Halogenated this compound derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the halogenated piperidine derivative (1.0 equivalent), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Tabulated Data for Sonogashira Coupling (Exemplary):
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF | 25-50 | 70-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | DIPA | DMF | 60 | 65-90 |
Note: Yields are estimates based on general Sonogashira reaction outcomes.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10][11] A derivative of this compound bearing a halide could be coupled with various alkenes.
Experimental Workflow:
Caption: General workflow for a Heck reaction with a piperidine derivative.
Experimental Protocol:
Materials:
-
Halogenated this compound derivative
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, combine the halogenated piperidine derivative (1.0 equivalent), palladium catalyst (1-5 mol%), and base (1.5-2.5 equivalents).
-
If a ligand is used, add it at this stage.
-
Add the solvent and the alkene (1.1-2.0 equivalents).
-
Heat the mixture to 80-140 °C and stir until the reaction is complete.
-
Cool the reaction mixture and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Tabulated Data for Heck Reaction (Exemplary):
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 60-85 |
| Pd/C (5) | - | K₂CO₃ (2.0) | Acetonitrile | 120 | 50-80 |
Note: Yields are estimates and can be influenced by the nature of the alkene and the reaction conditions.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a robust toolkit for the derivatization of this compound. These methods offer access to a diverse range of novel chemical entities with potential applications in drug discovery and development. Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization for their specific substrates and desired products.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Multi-Target Ligands from Piperidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of multi-target ligands derived from piperidine intermediates. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets.[1] This guide focuses on the design and synthesis of piperidine-based compounds targeting key proteins implicated in Alzheimer's disease and psychotic disorders.
Introduction to Multi-Target Ligands from Piperidine Scaffolds
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases such as Alzheimer's disease and schizophrenia.[2] By engaging multiple pathological pathways simultaneously, MTDLs may offer improved efficacy and a better side-effect profile compared to single-target agents. The piperidine ring serves as a versatile scaffold for the design of MTDLs due to its conformational flexibility and the ease with which it can be functionalized to interact with diverse biological targets.[3][4]
This guide will cover two primary applications:
-
Multi-target ligands for Alzheimer's Disease: Focusing on the dual inhibition of acetylcholinesterase (AChE) and β-secretase 1 (BACE1).
-
Multi-target ligands for Psychosis: Targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.
Section 1: Multi-Target Ligands for Alzheimer's Disease
Therapeutic Rationale
Alzheimer's disease is characterized by the depletion of acetylcholine and the accumulation of amyloid-β (Aβ) plaques.[5] A multi-target approach aims to simultaneously address both the cholinergic deficit by inhibiting AChE and the production of Aβ peptides by inhibiting BACE1, the rate-limiting enzyme in Aβ generation.[5][6]
Signaling Pathways
BACE1 Signaling Pathway in Amyloid-β Production
Caption: BACE1 initiates amyloidogenic processing of APP.[1][7]
Acetylcholinesterase in Cholinergic Neurotransmission
Caption: AChE terminates cholinergic signaling by hydrolyzing acetylcholine.[8][9]
Synthesis Protocols
A common strategy for creating dual AChE and BACE1 inhibitors involves linking a pharmacophore for AChE inhibition, such as a donepezil-like N-benzylpiperidine moiety, to a fragment capable of interacting with the catalytic site of BACE1.
Experimental Workflow: Synthesis of a Piperine-Derived Multi-Target Ligand
Caption: General synthetic workflow for piperine-derived multi-target ligands.[6]
Protocol 1: Synthesis of a Piperine-Derived Multi-Target Ligand (e.g., PD07) [6]
This protocol is adapted from the synthesis of compound PD07, a potent dual inhibitor of AChE and BACE1.[6]
-
Step 1: Synthesis of the Piperic Acid Intermediate
-
To a solution of piperine (1.0 eq) in ethanol, add a solution of potassium hydroxide (5.0 eq) in water.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
Filter the resulting precipitate, wash with cold water, and dry to afford piperic acid.
-
-
Step 2: Amide Coupling with a Piperidine Linker
-
To a solution of piperic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of the desired N-substituted piperidine amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Final Coupling to a Second Pharmacophore
-
The piperidine intermediate from Step 2, which may contain a reactive handle (e.g., a terminal alkyne or azide), is coupled to the second pharmacophoric moiety using an appropriate reaction, such as a click reaction or another amide coupling.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction as appropriate for the specific coupling chemistry used.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation Protocols
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining AChE inhibitory activity.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate to measure BACE1 activity.
-
Materials:
-
Recombinant human BACE1
-
FRET substrate for BACE1 (e.g., a peptide containing the Swedish mutation of APP)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds and a reference inhibitor.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, BACE1 enzyme, and assay buffer.
-
Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Quantitative Data
| Compound | Target | IC50 (nM) | Reference |
| PD07 | AChE | 25.3 | [6] |
| BACE1 | 187 | [6] | |
| Donepezil | AChE | 6.7 | [6] |
| Compound 11b | AChE | 187 | [10] |
| BuChE/AChE Selectivity | 66.3 | [10] |
Section 2: Multi-Target Ligands for Psychosis
Therapeutic Rationale
Typical antipsychotics primarily act as dopamine D2 receptor antagonists, which can lead to extrapyramidal side effects. Atypical antipsychotics often exhibit a broader receptor profile, including antagonism at serotonin 5-HT2A receptors and partial agonism at 5-HT1A receptors, which is thought to contribute to their improved side-effect profile and efficacy against negative symptoms.[11][12] The development of multi-target piperidine-based ligands aims to optimize the balance of activities at these key receptors.
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
Caption: D2 receptor activation typically leads to inhibition of adenylyl cyclase.[13][14][15][16]
Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways
Caption: 5-HT1A and 5-HT2A receptors couple to different G proteins.[17][18][19][20][21]
Synthesis Protocols
The synthesis of multi-target antipsychotics often involves the coupling of a piperidine or piperazine core to different aromatic moieties to achieve the desired receptor affinity profile.
Experimental Workflow: Synthesis of a Piperidine-Amide Antipsychotic Candidate
Caption: General workflow for the synthesis of piperidine-amide antipsychotics.[10]
Protocol 4: Synthesis of a Piperidine-Amide Based Multi-Target Ligand [10]
This protocol describes a general method for the amide coupling of a substituted piperidine with a carboxylic acid.
-
Step 1: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted piperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Evaluation Protocols
Protocol 5: Radioligand Binding Assay for D2, 5-HT1A, and 5-HT2A Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for specific receptors using a competitive binding assay.
-
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (D2, 5-HT1A, or 5-HT2A).
-
Radioligands: [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).
-
Assay buffer specific for each receptor.
-
Test compounds.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound at various concentrations.
-
For the determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.
-
Incubate the plates at a specific temperature and for a duration optimized for each receptor.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 values and then calculate the Ki values using the Cheng-Prusoff equation.
-
Quantitative Data
| Compound | Target | Ki (nM) | Reference |
| Compound 11 | D2 | 1.8 | [10] |
| 5-HT1A | 3.5 | [10] | |
| 5-HT2A | 0.78 | [10] | |
| Compound 5 | D2 | 0.89 | [22] |
| D3 | 4.6 | [22] | |
| 5-HT1A | 3600 | [22] | |
| 5-HT2A | 120 | [22] | |
| Compound 3w | D2 | 1.25 | [23] |
| 5-HT1A | 2.34 | [23] | |
| 5-HT2A | 0.67 | [23] |
Conclusion
The piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel multi-target ligands. The protocols and data presented herein provide a foundation for researchers to develop new chemical entities with tailored polypharmacological profiles for the treatment of complex neurological and psychiatric disorders. Careful consideration of structure-activity relationships and detailed biological evaluation are crucial for the successful development of these next-generation therapeutics.
References
- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. Portico [access.portico.org]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 16. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
designing selective enzyme inhibitors with N-benzylpiperidine scaffolds
Application Notes and Protocols for Researchers in Drug Discovery
The N-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective enzyme inhibitors.[1][2] Its structural features, including a flexible benzyl group and a basic piperidine nitrogen, allow for critical interactions with the active sites of various enzymes, making it a versatile template for designing targeted therapeutics.[2] These application notes provide an overview of the design principles, experimental protocols, and structure-activity relationship (SAR) data for N-benzylpiperidine derivatives targeting key enzymes implicated in neurodegenerative diseases and other disorders.
Target Enzymes and Therapeutic Rationale
The N-benzylpiperidine scaffold has been extensively explored for the inhibition of several key enzymes:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD).[3][4] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate cognitive symptoms.[3] The N-benzylpiperidine moiety is a key feature in the design of many AChE inhibitors, including the approved drug Donepezil.[4][5] High selectivity for AChE over BChE is often a design goal to minimize potential side effects.[3]
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[6][7] The N-benzylpiperidine scaffold has been incorporated into compounds designed as selective MAO inhibitors.[6][8]
-
Multi-Target-Directed Ligands (MTDLs): Given the complex pathology of diseases like Alzheimer's, there is growing interest in developing single molecules that can modulate multiple targets.[5][9][10] The N-benzylpiperidine scaffold serves as a core component in the design of MTDLs that can, for instance, simultaneously inhibit both AChE and BACE-1 (β-secretase), or AChE and MAO.[9][10][11]
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative N-benzylpiperidine derivatives against various enzyme targets. This data allows for a comparative analysis of the potency and selectivity of different structural modifications.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| Donepezil | AChE | - | >3000 | [3] |
| Compound 5 | AChE | 0.03 ± 0.07 | - | [12] |
| Compound 20 | AChE | 5.94 ± 1.08 | - | [12] |
| Compound 28 | AChE | 0.41 ± 1.25 | - | [12] |
| Compound d5 | AChE | 6.89 | - | [5] |
| Compound d10 | AChE | 3.22 | - | [5] |
| Compound 4a | AChE | 2.08 ± 0.16 | 3.56 | [4][13] |
| BChE | 7.41 ± 0.44 | [4][13] | ||
| Compound 15b | eeAChE | 0.39 ± 0.11 | 3.41 | [14] |
| huAChE | 1.49 ± 0.43 | 0.89 | [14] | |
| huBChE | 1.33 ± 0.55 | [14] | ||
| Compound 15j | eqBChE | 0.16 ± 0.04 | - | [14] |
| huAChE | 1.25 ± 0.48 | 0.53 | [14] | |
| huBChE | 0.66 ± 0.22 | [14] | ||
| Compound 19 | AChE | - | - | [15] |
| BuChE | 26.78 ± 0.81 | [15] |
Table 2: Inhibition of Monoamine Oxidase (MAO) by N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 4-Benzylpiperidine | MAO-A | 130 | 0.17 | [16] |
| MAO-B | 750 | [16] | ||
| Piperine | MAO-A | 20.9 | 0.33 | [6] |
| MAO-B | 7.0 | [6] | ||
| Compound S5 | MAO-A | 3.857 | 0.05 | [8][17] |
| MAO-B | 0.203 | [8][17] | ||
| Compound S15 | MAO-A | 3.691 | - | [8] |
| Compound S16 | MAO-B | 0.979 | - | [8][17] |
| Compound A1 | MAO-B | 3.25 ± 0.20 | - | [11] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of enzyme inhibitors.
Protocol 1: Synthesis of N-Benzylpiperidine Derivatives (General N-Alkylation)
This protocol describes a common method for the synthesis of N-benzylpiperidine derivatives via N-alkylation of a piperidine precursor.[1]
Materials:
-
Piperidine or substituted piperidine (1.0 eq)
-
Benzyl halide (e.g., benzyl chloride or benzyl bromide) (1.1 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., Acetonitrile, CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Add the benzyl halide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[14][18][19]
Principle:
The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[19]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a suitable source (e.g., electric eel, equine serum, or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the phosphate buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, or positive control) to the appropriate wells.[20]
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well.[20]
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).[19][20]
-
Add 50 µL of the DTNB solution to each well.[20]
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.[20]
-
Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[19]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Visualizations: Pathways and Workflows
Diagrams illustrating the underlying biological mechanisms and experimental procedures can aid in understanding the design and evaluation process.
Caption: Cholinergic signaling and AChE inhibition.
Caption: Monoamine oxidase inhibition pathway.
Caption: Workflow for Ellman's method.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure‐based design of new N‐benzyl‐piperidine derivatives as multitarget‐directed AChE/BuChE inhibitors for Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 17. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate. The primary synthetic route discussed is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with methylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product.
Q2: Which reducing agent is best suited for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a highly recommended reducing agent for this transformation. Its mild and selective nature allows for the rapid reduction of the iminium ion intermediate over the starting ketone, enabling a convenient one-pot procedure.[1][2] While other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, NaBH(OAc)₃ has a better safety profile as it does not release toxic hydrogen cyanide gas, which can be a concern with NaBH₃CN under acidic conditions.[3]
Q3: What are the recommended solvents for this reaction?
A3: For reactions utilizing sodium triacetoxyborohydride (STAB), anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred. STAB is sensitive to water and not highly compatible with methanol.[4] If using sodium cyanoborohydride, methanol is a commonly used solvent.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of a successful reaction is the consumption of the starting material, Benzyl 4-oxopiperidine-1-carboxylate, and the appearance of a new, more polar spot corresponding to the product.
Q5: What is the typical workup procedure for this reaction?
A5: A typical aqueous workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This step neutralizes the acidic byproducts from the reducing agent. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine/iminium ion formation. | - Ensure anhydrous conditions, as water can hinder imine formation. - A small amount of acetic acid can be added to catalyze imine formation, particularly when using NaBH(OAc)₃. |
| 2. Deactivation of the reducing agent. | - Use a fresh, high-quality reducing agent. NaBH(OAc)₃ is moisture-sensitive.[4] - Ensure the solvent is anhydrous. | |
| 3. Insufficient reaction time or temperature. | - Allow the reaction to stir overnight at room temperature. Gentle heating (e.g., to 40°C) may be beneficial, but monitor for side reactions. | |
| 4. Poor quality of starting materials. | - Verify the purity of Benzyl 4-oxopiperidine-1-carboxylate and methylamine solution via NMR or other analytical techniques. | |
| Presence of Unreacted Starting Ketone | 1. Insufficient amount of methylamine or reducing agent. | - Use a slight excess (1.2-1.5 equivalents) of both methylamine and the reducing agent. |
| 2. The reducing agent is not selective enough (e.g., NaBH₄ added too early). | - If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4] - Switch to a more selective reagent like NaBH(OAc)₃.[1][2] | |
| Formation of Benzyl 4-hydroxypiperidine-1-carboxylate as a Major Byproduct | 1. The reducing agent is reducing the starting ketone. | - This is common with less selective reducing agents like NaBH₄.[4] - Use NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion.[2][3] |
| 2. The reaction conditions are too acidic, favoring ketone reduction by some agents. | - Maintain a pH between 5 and 7 for optimal imine formation and selective reduction. | |
| Product is an Oil Instead of a Solid and/or NMR shows broad peaks | 1. Presence of residual acidic byproducts (e.g., acetic acid). | - Ensure a thorough basic wash (e.g., with saturated NaHCO₃ or Na₂CO₃ solution) during the workup.[5] |
| 2. Presence of other impurities. | - Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in dichloromethane) is often effective. | |
| 3. The free base of the product may be an oil at room temperature. | - Consider converting the product to its hydrochloride salt by treating a solution of the purified free base with HCl in a suitable solvent (e.g., ether or dioxane) to potentially obtain a crystalline solid. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is favored for its operational simplicity and safety.
-
Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2-1.5 eq, e.g., as a 2.0 M solution in THF or a 40% solution in water). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirred mixture. The reaction is typically exothermic. Maintain the temperature at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Caution: This reaction may produce highly toxic hydrogen cyanide gas, especially if the pH becomes too acidic. This procedure must be performed in a well-ventilated fume hood.
-
Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and methylamine (1.2-1.5 eq) in methanol (~0.1 M). Adjust the pH to 6-7 using acetic acid.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and a saturated aqueous solution of NaHCO₃. Extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography.
Data Summary
The choice of reducing agent is critical for optimizing the yield and minimizing side products. The following table summarizes the key characteristics of common reducing agents for this transformation.
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages | Approx. Yield Range |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | - Mild and selective for iminium ions.[1][2] - Suitable for one-pot reactions. - Safer than NaBH₃CN.[3] | - Moisture sensitive.[4] - More expensive. | 75-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | - Selective for iminium ions at pH 6-7.[6] - Not water-sensitive.[4] | - Highly toxic; can release HCN gas.[3] - Reactions can be sluggish. | 60-85% |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | - Inexpensive and readily available. | - Can reduce the starting ketone.[4] - Requires a two-step, one-pot procedure (imine formation first). | 50-70% |
Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific reaction conditions and scale.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via one-pot reductive amination.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Benzyl 4-(methylamino)piperidine-1-carboxylate Synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination. This typically involves reacting Benzyl 4-oxopiperidine-1-carboxylate with methylamine in the presence of a selective reducing agent. An alternative, though less common, two-step route involves the N-methylation of Benzyl 4-aminopiperidine-1-carboxylate.
Q2: Which reducing agent is most suitable for the reductive amination synthesis of this compound?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[1][2][3] It is mild and selective for the reduction of the intermediate imine/iminium ion in the presence of the starting ketone, which minimizes the formation of the corresponding alcohol side product.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which can catalyze imine formation.[4]
Q3: What are the typical reaction conditions for the reductive amination with sodium triacetoxyborohydride?
A3: The reaction is commonly carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[1][2] A slight excess of methylamine and the reducing agent are typically used. The addition of a catalytic amount of acetic acid can facilitate the formation of the imine intermediate.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (Benzyl 4-oxopiperidine-1-carboxylate) on the TLC plate will help in determining its consumption. The appearance of a new, more polar spot corresponding to the product should be observed. LC-MS is particularly useful for confirming the mass of the desired product and detecting any side products.
Troubleshooting Guide for Common Side Products
The synthesis of this compound can sometimes be accompanied by the formation of side products that complicate purification and reduce yields. Below is a guide to troubleshoot these common issues.
| Observed Issue | Potential Side Product | Plausible Cause | Suggested Solution |
| Incomplete conversion of starting material | Unreacted Benzyl 4-oxopiperidine-1-carboxylate | - Insufficient reaction time.- Inactive or insufficient reducing agent.- Low concentration of methylamine. | - Extend the reaction time and continue monitoring.- Use fresh, high-quality sodium triacetoxyborohydride.- Ensure an adequate excess of methylamine is present. |
| Product is contaminated with a more polar impurity | Benzyl 4-hydroxypiperidine-1-carboxylate | - Reduction of the starting ketone by a non-selective or overly reactive reducing agent.- Presence of water which can hydrolyze the reducing agent. | - Use a milder, more selective reducing agent like NaBH(OAc)₃.[1][2][3]- Ensure anhydrous reaction conditions. |
| Presence of a less polar impurity with a similar mass | Benzyl 4-(dimethylamino)piperidine-1-carboxylate | - Over-methylation of the product, especially if a methylating agent other than formaldehyde is used in a stepwise approach. | - Use a controlled amount of the methylating agent.- In reductive amination, this is less common but could occur if formaldehyde is used as the methyl source and is not fully consumed before reacting with the product. |
| Formation of a high molecular weight impurity | Dimerization or oligomerization products | - This is less common but can occur under harsh reaction conditions or with prolonged reaction times at elevated temperatures. | - Maintain the reaction at room temperature.- Monitor the reaction to avoid unnecessarily long reaction times. |
| Loss of the benzyl protecting group | 4-(Methylamino)piperidine | - This can occur if catalytic hydrogenation is used for the reduction and the reaction is not carefully controlled.[5] The Cbz group is susceptible to hydrogenolysis.[5] | - Avoid catalytic hydrogenation for the reductive amination step if the Cbz group needs to be retained.- If deprotection is intended, catalytic hydrogenation is a suitable method. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis of this compound
This protocol outlines a common procedure for the synthesis of the target compound.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylamine solution (e.g., in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Benzyl 4-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for the purification of Benzyl 4-(methylamino)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by silica gel chromatography?
A1: The primary challenges stem from the basic nature of the piperidine nitrogen and the secondary amine. These basic sites can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to several common issues:
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks in the collected fractions.[1][2] This makes it difficult to achieve good separation from impurities.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica gel that it is difficult to elute, leading to low recovery.[3]
-
Degradation: While the Cbz (carbobenzyloxy) protecting group is generally stable on silica, prolonged exposure to the acidic silica surface can potentially lead to its partial degradation, especially if the crude material contains acidic impurities.
Q2: How can I prevent peak tailing during the column chromatography of this compound?
A2: Peak tailing for basic compounds like this compound is most commonly addressed by adding a small amount of a basic modifier to the mobile phase.[4] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica gel, allowing your product to elute more symmetrically.[1]
Q3: What is a good starting point for a solvent system (eluent) for the purification?
A3: A good starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a more polar solvent. For this compound, a common solvent system to start with is a gradient of ethyl acetate in hexanes or petroleum ether.[5][6] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7]
Q4: How can I visualize this compound on a TLC plate?
A4: Since the compound contains a benzene ring, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[8] For more sensitive visualization or if UV quenching is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing organic compounds, and it will react with the oxidizable amine and benzyl groups, appearing as a yellow-brown spot on a purple background.[8] Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective for visualizing a wide range of functional groups after heating.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column, or recovery is very low. | 1. The mobile phase is not polar enough. 2. Strong, irreversible adsorption of the basic compound to the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Add 0.1-1% triethylamine to your mobile phase to reduce the interaction with the silica gel.[4] |
| Product is eluting with significant tailing. | The basic amine groups are interacting with acidic silanol groups on the silica.[1][2] | Add a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.[4] |
| Poor separation of the product from impurities. | 1. The solvent system is not optimized. 2. The column was overloaded with the crude sample. 3. Improperly packed column (channeling). | 1. Perform thorough TLC analysis to find a solvent system that gives good separation between your product and the impurities. Aim for a ΔRf of at least 0.2. 2. Use an appropriate amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude material). 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product seems to be degrading on the column. | The compound may be sensitive to the acidic nature of the silica gel over a long period. | 1. Use a mobile phase containing a base (e.g., triethylamine) to neutralize the silica surface. 2. Consider using deactivated (neutral) silica gel. 3. Run the column as quickly as possible without sacrificing separation. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a representative method for the purification of this compound on a laboratory scale.
1. Preparation of the Slurry and Packing the Column:
-
Select a glass column of appropriate size. For purification of 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). A typical ratio is 50-100 g of silica gel per gram of crude product.
-
Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading (preferred for liquids): Dissolve the crude this compound (a liquid at room temperature) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (for solids or oils): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the starting solvent system determined by TLC (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate).
4. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative TLC Data for Solvent System Optimization
The following table provides example Rf values for this compound and a common, less polar impurity in different solvent systems. All solvent systems contain 0.5% triethylamine to prevent streaking.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity | Separation (ΔRf) | Comments |
| 95:5 | 0.15 | 0.25 | 0.10 | Product moves slowly, some separation. |
| 90:10 | 0.30 | 0.45 | 0.15 | Good separation, ideal for column chromatography. |
| 80:20 | 0.55 | 0.65 | 0.10 | Product moves too fast, poor separation. |
| 70:30 | 0.75 | 0.80 | 0.05 | Product is at the solvent front, no separation. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. TLC stains [reachdevices.com]
Technical Support Center: N-Methylation of Piperidine Carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of piperidine carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of piperidine carboxylates?
A1: The primary methods for N-methylation of piperidine carboxylates are:
-
Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent in a reductive amination process. A key advantage is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[1][2][3][4]
-
Reductive Amination: This involves reacting the piperidine carboxylate with formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[5][6]
-
Direct Alkylation with Methylating Agents: This approach uses alkylating agents such as methyl iodide or dimethyl sulfate, typically in the presence of a base.[7][8][9] However, this method carries a higher risk of over-methylation to form quaternary ammonium salts.[1][3][10]
Q2: How can I avoid the formation of quaternary ammonium salts during N-methylation?
A2: The formation of quaternary ammonium salts is a common side reaction, particularly when using highly reactive methylating agents like methyl iodide.[3][10] To avoid this:
-
Use the Eschweiler-Clarke reaction: This method is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][3][11]
-
Control Stoichiometry: When using methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the methylating agent. Using a slight excess of the amine substrate relative to the methylating agent can help minimize over-alkylation.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the methylating agent, thus reducing the likelihood of a second methylation event.[7]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents may slow down the reaction and reduce over-methylation.
Q3: My N-methylation reaction has a low yield. What are the potential causes and solutions?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1][12]
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Ensure the reaction is heated to the recommended temperature and allowed to stir for a sufficient duration.[1] For the Eschweiler-Clarke reaction, this typically involves heating to 80-100 °C for several hours.[1]
-
-
Incorrect Stoichiometry of Reagents:
-
Cause: Inaccurate measurement of starting materials or reagents.
-
Solution: Use a slight excess of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction) to drive the reaction to completion.[1] For direct alkylation, ensure precise measurement to avoid both incomplete reaction and over-methylation.
-
-
Suboptimal Reagents:
-
Cause: Degradation of reagents, especially formaldehyde, formic acid, or the reducing agent.
-
Solution: Use fresh, high-quality reagents. Paraformaldehyde can be used as a source of formaldehyde.[13]
-
-
Product Loss During Workup and Purification:
-
Cause: Inefficient extraction or loss of product during chromatography.
-
Solution: N-methylated piperidine carboxylates are basic and may require specific workup procedures. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase.[1] For purification by column chromatography, tailing can be an issue due to the basic nature of the product interacting with acidic silica gel.
-
Q4: I'm having trouble purifying my N-methylated piperidine carboxylate by column chromatography. What can I do?
A4: Purification of basic compounds like N-methylated piperidines on silica gel can be challenging due to strong interactions with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
-
Mobile Phase Modification: Add a basic modifier to the eluent to reduce tailing.
-
Triethylamine (TEA): A common additive, typically used at a concentration of 0.1-1% (v/v).
-
Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be added to the mobile phase.
-
-
Use of a Different Stationary Phase:
-
Deactivated Silica Gel: Use silica gel that has been treated to reduce the number of acidic sites.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an effective alternative. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the piperidine nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive reagents (e.g., old formaldehyde, decomposed reducing agent). | Use fresh reagents. Monitor reagent quality. |
| Incorrect reaction temperature (too low). | Ensure the reaction is heated to the optimal temperature as specified in the protocol (e.g., reflux for Eschweiler-Clarke).[11] | |
| Inefficient imine formation in reductive amination. | Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.[14] | |
| Presence of Unreacted Starting Material | Insufficient amount of methylating agent. | Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents of formaldehyde and formic acid).[1] |
| Short reaction time. | Increase the reaction time and monitor for the disappearance of starting material by TLC or LC-MS.[1] | |
| Formation of Quaternary Ammonium Salt | Use of a strong methylating agent (e.g., methyl iodide) with a strong base. | Switch to the Eschweiler-Clarke method, which inherently avoids quaternization.[2][3][11] |
| Excess methylating agent. | Carefully control the stoichiometry, using no more than one equivalent of the methylating agent. Consider slow addition of the reagent.[7] | |
| Difficult Purification (Tailing on Silica Gel) | Strong interaction of the basic product with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Use an alternative stationary phase like basic or neutral alumina, or deactivated silica gel. | ||
| Consider reverse-phase chromatography with an acidic mobile phase modifier. | ||
| Hydrolysis of the Carboxylate Ester | Presence of strong acid or base and water, especially at elevated temperatures. | Use anhydrous conditions where possible. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions. |
Data Presentation: Comparison of N-Methylation Methods
| Method | Methylating Agent | Reducing Agent / Base | Typical Yield (%) | Key Advantages | Common Challenges |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 85-95% | High selectivity for tertiary amine, avoids quaternary salts, high yields.[3][11] | Requires elevated temperatures, potential for side reactions if impurities are present.[1] |
| Reductive Amination | Formaldehyde | Sodium Triacetoxyborohydride | 80-90% | Milder reaction conditions compared to Eschweiler-Clarke, good yields.[6] | Requires careful control of pH, reducing agent can be moisture sensitive. |
| Alkylation with Dimethyl Sulfate | Dimethyl Sulfate | Sodium Bicarbonate or other bases | 60-70% | Readily available reagents.[8] | Toxic and carcinogenic reagent, risk of over-methylation, lower yields.[8] |
| Alkylation with Methyl Iodide | Methyl Iodide | Potassium Carbonate or other bases | 70-85% | Effective methylating agent. | High risk of quaternary salt formation, methyl iodide is volatile and light-sensitive.[3][7][10] |
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted for the N-methylation of a generic piperidine-4-carboxylate.
Materials:
-
Piperidine-4-carboxylate hydrochloride (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Formic acid (98-100%, 2.2 eq)
-
Sodium hydroxide solution (e.g., 10 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add the piperidine-4-carboxylate hydrochloride, formaldehyde, and formic acid.
-
Heat the reaction mixture to 80-100 °C under a reflux condenser and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with sodium hydroxide solution to a pH > 11.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purify the crude product by column chromatography on silica gel using an eluent containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) or by distillation.
Protocol 2: N-Methylation using Methyl Iodide and Potassium Carbonate
This protocol describes a general procedure for direct alkylation.
Materials:
-
Piperidine-4-carboxylate (1.0 eq)
-
Methyl iodide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine-4-carboxylate, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Slowly add methyl iodide to the mixture via a syringe.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. server.ccl.net [server.ccl.net]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cbz Deprotection in Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the carboxybenzyl (Cbz) deprotection of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection of piperidine derivatives?
The two most prevalent methods for cleaving the Cbz group from a piperidine nitrogen are:
-
Catalytic Hydrogenolysis: This is the most widely used method and involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a hydrogen source. The reaction is generally clean, proceeding under mild conditions to yield the free amine, toluene, and carbon dioxide.[1][2]
-
Acid-Mediated Deprotection: Strong acids such as hydrogen bromide (HBr) in acetic acid, or various concentrations of hydrochloric acid (HCl) in organic solvents, can also effect the removal of the Cbz group.[3] This method is a useful metal-free alternative, particularly when the molecule contains functional groups susceptible to reduction.[3]
Q2: What are the typical byproducts of a Cbz deprotection reaction via hydrogenolysis?
The primary byproducts of a successful Cbz deprotection by hydrogenolysis are toluene and carbon dioxide, which are generated from the cleaved benzyl and carbonyl portions of the protecting group, respectively.[1]
Q3: Can the palladium catalyst be reused?
In academic settings, Pd/C is not frequently recycled.[4] For industrial applications, catalyst recycling is more common but requires careful handling and filtration to recover the catalyst. The activity of the recycled catalyst may be diminished, and it can be deactivated by impurities.[4]
Q4: Are there alternative protecting groups to Cbz for piperidines?
Yes, several other protecting groups can be used for the piperidine nitrogen, each with its own specific deprotection conditions. This allows for orthogonal protection strategies in complex syntheses. Common alternatives include:
-
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., TFA).
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed with a mild base, typically piperidine.[5]
-
Trityl (Trt): Exceptionally acid-sensitive and can be removed under very mild acidic conditions.[5]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Cbz Deprotection
Your reaction is slow or stalls before all the starting material is consumed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. If the catalyst is old, it may have been deactivated by air or moisture. Consider activating the catalyst by heating it under vacuum.[4] |
| Catalyst Poisoning | If your substrate or reagents contain sulfur or phosphorus impurities, they can poison the palladium catalyst.[4][6] Ensure all materials are of high purity. If poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion. |
| Insufficient Hydrogen Pressure | For reactions using hydrogen gas, ensure the system is properly sealed and that a positive pressure of hydrogen is maintained throughout the reaction. A hydrogen balloon is often sufficient for small-scale reactions.[2] |
| Poor Substrate Solubility | Ensure the Cbz-protected piperidine is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. Common solvents include methanol, ethanol, and ethyl acetate.[5] |
| Steric Hindrance | If the piperidine ring is heavily substituted, steric hindrance may slow down the reaction. In such cases, longer reaction times or an increased catalyst loading may be necessary. |
Issue 2: Formation of N-Alkylated Piperidine Side Product
You observe a side product with a mass corresponding to the addition of an alkyl group to the piperidine nitrogen.
Possible Causes and Solutions:
This side reaction, known as N-alkylation, can occur when using alcohol solvents (e.g., methanol, ethanol) during hydrogenolysis.[7] The newly formed, nucleophilic piperidine can react with an aldehyde or ketone intermediate, formed from the alcohol solvent, in a reductive amination process.
| Cause | Recommended Action |
| Reaction with Alcohol Solvent | To minimize N-alkylation, consider switching to a non-alcoholic solvent such as ethyl acetate, THF, or dichloromethane.[5] If an alcohol is necessary for solubility, adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its nucleophilicity and suppressing the side reaction.[4] |
Issue 3: Unexpected Side Products Detected by Mass Spectrometry
You observe peaks in your analysis that do not correspond to the starting material or the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-reduction of Other Functional Groups | If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), they may also be reduced under the hydrogenolysis conditions. To avoid this, consider using a milder hydrogen source, such as transfer hydrogenation with ammonium formate, or switch to an acid-mediated deprotection method.[4] |
| Ring Opening of the Piperidine | While less common, harsh reaction conditions could potentially lead to the cleavage of C-N bonds within the piperidine ring. Ensure the reaction is run under the mildest conditions possible (e.g., room temperature, atmospheric pressure of H₂). |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes a standard procedure for the removal of a Cbz group from a piperidine derivative using palladium on carbon and hydrogen gas.[2]
-
Dissolution: Dissolve the Cbz-protected piperidine derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The typical loading is 5-10 mol % relative to the substrate.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. For benchtop synthesis, a balloon filled with hydrogen is often sufficient.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer visible.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product. Further purification can be performed by chromatography or crystallization if necessary.
Protocol 2: Cbz Deprotection Using Acidic Conditions
This protocol provides an alternative, metal-free method for Cbz deprotection.[3]
-
Reaction Setup: To a clean, dry round-bottom flask, add the Cbz-protected piperidine derivative.
-
Reagent Addition: Add a solution of HCl in an organic solvent, such as isopropanol hydrochloride (IPA·HCl).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-75°C) for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Isolation: The crude product can be purified by standard methods such as extraction, precipitation, or chromatography. For example, adding a solvent like ethyl acetate can precipitate the hydrochloride salt of the product.[3]
Visual Guides
Caption: Troubleshooting workflow for Cbz deprotection of piperidines.
Caption: Comparison of Cbz deprotection methods for piperidines.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Scale-Up Synthesis of Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of piperidine intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of piperidine synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield Upon Scale-Up
Question: We achieved a high yield on a laboratory scale, but the yield dropped significantly after scaling up the reaction. What could be the cause, and how can we resolve it?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing, and reagent addition. Reactions that perform well on a lab scale may see a significant drop in yield or reproducibility at a larger scale.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Optimize Stirring: Ensure the reactor's stirring mechanism provides adequate agitation for the increased volume. Use overhead stirrers with appropriate impeller designs (e.g., anchor, turbine) to ensure homogeneity. - Baffle Installation: Introduce baffles into the reactor to prevent vortex formation and improve mixing efficiency. |
| Poor Heat Transfer | - Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain precise temperature control. - Internal Cooling/Heating Coils: For highly exothermic or endothermic reactions, consider using internal coils to supplement the jacket's heat transfer capabilities. - Monitor Internal Temperature: Place temperature probes within the reaction mixture to get an accurate reading, as the wall temperature may not reflect the bulk temperature. |
| Reagent Addition Rate | - Controlled Addition: Use syringe pumps or addition funnels for controlled, dropwise addition of critical reagents. This is especially important for highly reactive starting materials to prevent localized high concentrations and side reactions. - Subsurface Addition: For gaseous reagents or to avoid splashing, consider subsurface addition. |
| Catalyst Deactivation | - Catalyst Loading: Re-evaluate the catalyst loading (mol%) for the larger scale. In some cases, a higher loading may be necessary. - Catalyst Poisoning: Ensure starting materials and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds).[2] - Optimize Catalyst Choice: The choice of catalyst can influence the reaction pathway and, therefore, the stereochemical outcome.[2] |
Issue 2: Formation of Significant Side Products
Question: Our scaled-up synthesis is producing a high percentage of impurities and side products that were not observed or were negligible at the lab scale. How can we minimize their formation?
Answer: The formation of side products often increases with scale due to longer reaction times and less efficient heat dissipation, leading to localized "hot spots."[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Polymerization or Decomposition | - Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[2] - Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that could lead to decomposition.[2] |
| Over-reduction | - Control Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. - Milder Reducing Agents: Consider using a milder reducing agent if over-reduction is a persistent issue. |
| Incomplete N-Protection | - Ensure Complete Protection: Verify the completeness of the N-protection step before proceeding. Unprotected piperidine nitrogen is basic and can react with various reagents. It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up piperidine synthesis? A1: Piperidine and its derivatives can be corrosive, toxic, and flammable.[1][3] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[1] It is crucial to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and be aware of their flammable nature.[1][3][4][5]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult? A2: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[2][6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation.[2][6] Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[2] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]
Q4: What are the typical yields for piperidine synthesis? A4: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[2] Reductive amination approaches can also provide good yields but may require more optimization.[2]
Q5: Do I need to protect the piperidine nitrogen during synthesis? A5: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[2] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[2]
Data Presentation
Table 1: Comparison of Catalysts for Catalytic Hydrogenation of Pyridines
| Catalyst | Typical Loading (mol%) | Pressure (psi) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| PtO₂ (Adams' catalyst) | 1-5 | 50-1000 | 25-80 | Acetic Acid, Ethanol | 85-95 | Effective for a wide range of substituted pyridines.[2] |
| Rh/C | 5-10 | 500-1500 | 60-100 | Methanol, Ethanol | 90-98 | Often more effective than Palladium for complete reduction.[2] |
| Raney-Ni | 10-20 | 1000-2000 | 100-150 | Ethanol, Water | 70-85 | Cost-effective but may require harsher conditions. |
| Ru/C | 5 | 725 | 80 | Dioxane | >99 | Heterogeneous catalyst with high stability. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Substituted Pyridine
This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine derivative.
Materials:
-
Substituted Pyridine (1.0 eq)
-
PtO₂ (Adams' catalyst) (1-5 mol%)
-
Glacial Acetic Acid (solvent)
-
Hydrogen Gas
-
High-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.[2]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[2]
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Caption: Decision tree for purification of piperidine intermediates.
References
Technical Support Center: Navigating Secondary Amine Synthesis & Avoiding Over-Alkylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of secondary amines, with a primary focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of secondary amine synthesis, and why does it occur?
A1: Over-alkylation is a frequent side reaction in the synthesis of secondary amines via direct alkylation of primary amines. It refers to the further reaction of the desired secondary amine product with the alkylating agent to form an undesired tertiary amine and potentially a quaternary ammonium salt.[1][2][3] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material. The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its reactivity towards the alkylating agent.[1][4]
Q2: What are the primary consequences of over-alkylation in a research or drug development setting?
A2: The consequences of over-alkylation can be significant, leading to:
-
Reduced Yield: The formation of byproducts lowers the overall yield of the desired secondary amine.[4][5]
-
Complicated Purification: The resulting mixture of primary, secondary, tertiary, and sometimes quaternary amines can be challenging and costly to separate due to their similar physical properties.[1][6]
-
Increased Costs: Wasted reagents, complex purification processes, and lower yields all contribute to increased operational costs in both research and large-scale production.
Q3: What are the main strategic approaches to prevent over-alkylation?
A3: Several key strategies can be employed to minimize or eliminate over-alkylation:
-
Controlling Reaction Conditions: This involves manipulating stoichiometric ratios, temperature, and addition rates to favor mono-alkylation.[1][7]
-
Alternative Synthetic Routes: Employing methods that are inherently more selective, such as reductive amination, is often the most effective approach.[1][3]
-
Use of Protecting Groups: Temporarily blocking the reactivity of the primary amine allows for controlled alkylation.[1][7]
-
Novel Methodologies: Advanced techniques like self-limiting alkylation using N-aminopyridinium salts offer high selectivity.[8][9][10]
Troubleshooting Guides
Issue 1: Direct alkylation of my primary amine is yielding significant amounts of tertiary amine.
This is a classic case of over-alkylation due to the higher nucleophilicity of the secondary amine product.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation in direct alkylation.
Detailed Solutions:
-
Increase Excess of Primary Amine: Using a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration in the reaction mixture, which can favor mono-alkylation.[1][11]
-
Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity towards the secondary amine.[1]
-
Change the Base: The use of milder or specific bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation.[1][12]
-
Solvent Choice: Using a less polar solvent can sometimes reduce the rate of the second alkylation.[1]
-
Consider an Alternative Route: If optimizing conditions proves insufficient, switching to a more reliable method like reductive amination or a protecting group strategy is recommended.[1]
Issue 2: My reductive amination is resulting in low yields of the secondary amine.
Low yields in reductive amination can often be traced back to inefficient imine formation or issues with the reduction step.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Adjustment: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[1]
-
Dehydration: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.[1][13]
-
-
Evaluate the Reducing Agent:
-
Choice of Reductant: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Sodium cyanoborohydride is also effective but more toxic. Sodium borohydride can be used, but it may also reduce the starting carbonyl compound.[1]
-
Purity of Reductant: Ensure the reducing agent is not old or improperly stored, as this can decrease its effectiveness.[1]
-
-
Consider a One-Pot Reaction: Adding the reducing agent to the reaction mixture along with the amine and carbonyl compound allows for the in situ reduction of the imine as it forms, which can be beneficial if the imine is unstable.[1]
Issue 3: I am struggling with the deprotection of my Boc-protected secondary amine.
Difficulties in removing the tert-butoxycarbonyl (Boc) protecting group usually stem from insufficiently strong acidic conditions or side reactions.
Troubleshooting Steps:
-
Use a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. If this is not sufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be employed.[1]
-
Monitor the Reaction: Follow the progress of the deprotection using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid degradation of the product.
-
Consider Scavengers: In cases where the carbocation generated during deprotection can lead to side reactions, adding a scavenger like triethylsilane or anisole can be beneficial.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Cesium Hydroxide
This protocol is adapted from a method known for its high selectivity in mono-alkylation.[12][13][14]
Materials:
-
Primary amine (1.0 equiv)
-
Alkyl halide (1.0-1.2 equiv)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13][14]
-
Optional: Powdered 4 Å molecular sieves[13]
Procedure:
-
To a solution of the primary amine in anhydrous DMF, add cesium hydroxide.
-
If used, add powdered 4 Å molecular sieves and TBAI.
-
Add the alkyl halide dropwise to the mixture at room temperature (23 °C).[13][14]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This is a general and highly reliable method for the selective synthesis of secondary amines.[1][3]
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, to catalyze imine formation)
Procedure:
-
Dissolve the primary amine and the carbonyl compound in DCM.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Logical Flow of Reductive Amination:
Caption: The two-step, one-pot process of reductive amination.
Quantitative Data Summary
Table 1: Influence of Base on Mono- vs. Di-Alkylation Selectivity
| Entry | Primary Amine | Alkylating Agent | Base (equiv) | Solvent | Temp (°C) | Mono-alkylation (%) | Di-alkylation (%) |
| 1 | Benzylamine | Benzyl Bromide | K₂CO₃ (2.0) | MeCN | 80 | Moderate | Significant |
| 2 | Benzylamine | Benzyl Bromide | Cs₂CO₃ (3.0) | CH₃CN | 70 | High | Minimal[9] |
| 3 | Aniline | 1-Iodohexane | Cs₂CO₃ (3.0) | CH₃CN | 70 | 63[9] | Not Reported |
| 4 | Aniline Derivative | Methyl Iodide | Cs₂CO₃ (3.0) | CH₃CN | 40 | 96[9] | Not Reported |
Table 2: Comparison of Strategies for Secondary Amine Synthesis
| Strategy | Key Advantages | Common Challenges | Selectivity |
| Direct Alkylation | Simple procedure, readily available reagents. | Prone to over-alkylation, difficult purification.[4][5][15] | Low to Moderate |
| Reductive Amination | High selectivity, wide substrate scope, mild conditions.[1][3] | Requires a carbonyl compound, imine stability can be an issue. | High to Excellent |
| Protecting Group Strategy | Excellent control and selectivity. | Requires additional protection and deprotection steps, reducing atom economy.[1][7] | Excellent |
| N-Aminopyridinium Salts | Self-limiting, avoids over-alkylation, good for complex molecules.[8][9][10] | Requires preparation of the pyridinium salt intermediate. | Excellent |
This technical support center provides a foundational guide to understanding and overcoming the common issue of over-alkylation in secondary amine synthesis. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 14. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of Piperidine-Based Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of piperidine-based intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to overcome these issues.
Troubleshooting Guide
Issue: My piperidine-based intermediate has poor solubility in aqueous buffers for my biological assay.
This is a frequent challenge, often due to the lipophilic nature of substituted piperidine rings.[1] The following workflow provides a systematic approach to addressing this problem.
}
Issue: My compound precipitates out of the DMSO stock solution upon storage.
This may be due to the storage temperature being too low or the solution being supersaturated.[1]
-
Solution 1: Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
-
Solution 2: Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility over time, prepare fresh stock solutions before each experiment.[1]
-
Solution 3: Lower Stock Concentration: Preparing a less concentrated stock solution can also prevent precipitation during storage.[1]
Issue: My compound precipitates after dilution of the DMSO stock into an aqueous buffer.
This is a common problem for poorly soluble compounds when the concentration in the final aqueous solution surpasses its thermodynamic solubility limit.[2]
-
Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[1]
-
Solution 2: Use a Stepwise Dilution: Instead of a direct, single-step dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Solution 3: Modify the Dilution Method: Try adding the DMSO stock dropwise to the vigorously vortexing buffer. This can prevent localized high concentrations that trigger precipitation.[2]
Frequently Asked Questions (FAQs)
Q1: Why are many piperidine-based intermediates poorly soluble in water?
A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially when substituted with lipophilic groups.[1] Poor solubility can also be attributed to high crystallinity (strong crystal lattice energy) and low polarity.[3]
Q2: How does pH affect the solubility of my piperidine-containing compound?
A2: The piperidine nitrogen is basic, with a typical pKa of the protonated form around 11.2.[1] In acidic media (pH < pKa), the nitrogen atom is protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is predominant in neutral or basic conditions.[1] Therefore, creating a pH-solubility profile is a crucial first step.[1]
Q3: What are the most common initial strategies to improve the solubility of a piperidine-based intermediate?
A3: The most direct initial approaches are:
-
pH Adjustment: Since most piperidine compounds are basic, preparing a solution in an acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can substantially increase solubility by forming a more soluble salt.[1]
-
Use of Co-solvents: A water-miscible organic co-solvent is a common and effective strategy.[1][4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1]
Q4: When should I consider more advanced solubility enhancement techniques?
A4: If simple pH adjustment and co-solvents do not provide the required solubility, or if a solid form with better dissolution properties is needed for in vivo studies, advanced techniques are the next step. These include:
-
Salt Formation: A robust method for ionizable compounds that can lead to significant increases in solubility and dissolution rates.[1][3]
-
Co-crystallization: This technique can improve the solubility of non-ionizable or weakly ionizable compounds.[1]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3]
Data Presentation
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
|---|---|---|
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1]
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Stoichiometric Ratio (Piperine:CD) | Stability Constant (Ks) (M⁻¹) | Fold Increase in Solubility |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | 1:1 | 124 | ~4 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 258 | ~8 |
| Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) | 1:1 | 312 | ~11 |
Data adapted from various studies on piperine, a natural product containing a piperidine moiety.[3][5]
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol helps determine the effect of pH on the solubility of your piperidine-based intermediate.
Materials:
-
Compound of interest
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Vials
-
Vortex mixer
-
pH meter
Methodology:
-
Weigh 2-5 mg of your compound into three separate vials labeled "Acidic," "Neutral," and "Basic."
-
To the "Acidic" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.
-
To the "Neutral" vial, add 1 mL of deionized water (or a neutral buffer like PBS).
-
To the "Basic" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.[2]
-
Vortex all vials vigorously for 2 minutes.
-
Allow the vials to equilibrate at room temperature for at least 1 hour.
-
Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH. For quantitative analysis, filter the supernatant and analyze the concentration by HPLC or UV-Vis spectroscopy.
Protocol 2: Co-solvent Screening
This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.
Materials:
-
Compound of interest
-
100% Dimethyl Sulfoxide (DMSO)
-
100% Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Vials
-
Vortex mixer
Methodology:
-
Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).[2]
-
To each vial, add the respective co-solvent dropwise while vortexing until the compound is fully dissolved or a target volume (e.g., 1 mL) is reached.
-
Record the volume of co-solvent required to dissolve the compound.
-
Visually inspect the solutions for clarity. The co-solvent that dissolves the compound in the smallest volume is generally the most effective.
-
Perform a subsequent dilution of the most promising stock solution into your aqueous assay buffer to check for precipitation.
Visualizations
Cyclodextrin-Mediated Solubility Enhancement
Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine-based intermediate, forming an inclusion complex that has improved aqueous solubility.[1]
}
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
removing impurities from commercial Benzyl 4-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-(methylamino)piperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial batches of this compound?
Commercial batches of this compound may contain several types of impurities stemming from its synthesis and storage. While a definitive, universally applicable list is not available without a batch-specific Certificate of Analysis, based on common synthetic routes for Cbz-protected piperidines, likely impurities include:
-
Starting Materials: Unreacted precursors such as 1-Boc-4-piperidone, methylamine, and benzyl chloroformate.
-
Reaction By-products: Incompletely reacted intermediates or products of side-reactions. For instance, if the synthesis involves reductive amination, the corresponding alcohol (benzyl 4-(hydroxymethyl)piperidine-1-carboxylate) could be a potential impurity.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane (DCM), methanol, ethyl acetate (EtOAc), or hexane. A Certificate of Analysis for the related compound, benzyl alcohol, indicates that trace amounts of benzene and toluene could also be present.[1]
-
Degradation Products: Benzyl carbamates can be sensitive to acidic and basic conditions, potentially leading to hydrolysis.[2] Depending on storage conditions, degradation can occur. It is recommended to store the compound at 2-8°C, protected from light.
Q2: My compound appears oily or fails to crystallize. What could be the issue?
An oily appearance or difficulty with crystallization often indicates the presence of impurities that disrupt the crystal lattice formation.
-
Troubleshooting:
-
Purity Check: First, assess the purity of your material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, purification by column chromatography is recommended. For basic piperidine compounds, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve separation and reduce peak tailing.[3]
-
Solvent Removal: Ensure all residual solvents have been thoroughly removed under reduced pressure, as they can significantly inhibit crystallization.
-
Q3: I am observing peak tailing during HPLC or column chromatography. How can I resolve this?
Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[3]
-
Troubleshooting:
-
Mobile Phase Modifier: Add a small percentage (typically 0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic compound and leading to more symmetrical peaks.[3]
-
Alternative Stationary Phase: If peak tailing persists, consider using an alternative stationary phase, such as alumina or a polymer-based support.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side-products. | Purify the crude product using silica gel column chromatography. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For basic piperidines, adding a small amount of triethylamine (e.g., 1%) to the eluent is often beneficial.[3] |
| Product is a Viscous Oil Instead of a Solid | Presence of residual solvents or other impurities. | Ensure complete removal of solvents using a high-vacuum line. If the product is still an oil, attempt purification via column chromatography. |
| Difficulty in Removing a Specific Impurity | Co-elution with the desired product during chromatography. | Optimize the mobile phase for column chromatography. This may involve trying different solvent systems or using a gradient elution. For example, starting with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. |
| Product Degradation Over Time | Improper storage conditions. | Store the compound at the recommended temperature of 2-8°C and protect it from light. For long-term storage, an inert atmosphere may be beneficial. |
Experimental Protocols
Column Chromatography for Purification
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 100% DCM) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by adding methanol. A common gradient for similar compounds might be from 100% DCM to a mixture of DCM:MeOH (e.g., 95:5). To prevent peak tailing of the basic product, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Table 1: Example Solvent System for Column Chromatography
| Compound Type | Stationary Phase | Mobile Phase (v/v/v) | Reference |
| Basic Piperidine Derivative | Silica Gel | 94:5:1 Dichloromethane:Methanol:Triethylamine | [3] |
Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[4]
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve crystal formation.
-
Crystallization: Crystals of the pure compound should form as the solution cools.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential sources of impurities in the commercial product.
References
Technical Support Center: Stability and Synthesis of N-Cbz Protected Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the carboxybenzyl (Cbz or Z) protecting group. Below, you will find troubleshooting guides and frequently asked questions to address specific stability issues and side reactions encountered during the synthesis and deprotection of N-Cbz protected compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and manipulation of N-Cbz protected compounds in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors could be responsible:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.
-
Solution: Ensure the starting material is highly pure and free from sulfur-containing contaminants. If the substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage. In some cases, using a larger amount of catalyst or adding fresh catalyst can help drive the reaction to completion.
-
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.
-
Solution: Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.
-
Solution: Increase the hydrogen pressure. Reactions are often run at pressures up to 50 psi or higher.
-
-
Poor Solubility: The Cbz-protected compound may have limited solubility in the chosen solvent, hindering its access to the catalyst surface.
-
Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). Moderately increasing the reaction temperature might also improve solubility.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.
-
Troubleshooting workflow for incomplete catalytic hydrogenolysis.[1]
Question 2: I am observing unexpected side products during my Cbz deprotection. What are the common side reactions and how can I minimize them?
Answer: The primary side products depend on the deprotection method used.
-
During Catalytic Hydrogenation:
-
Over-reduction: Other functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced.[2]
-
N-Benzylation: If the reaction stalls or there is an insufficient hydrogen supply, an N-benzyl side product can form.[2][3]
-
Solution: Ensure a sufficient and continuous supply of hydrogen and that the reaction goes to completion.
-
-
-
During Acidic Cleavage:
-
Alkylation: The benzyl cation formed as an intermediate can alkylate other sensitive functional groups or the solvent.[2]
-
Acylation: If using a carboxylic acid solvent like acetic acid, the deprotected amine can be acylated, especially at higher temperatures.[2][4]
-
Cleavage of other acid-labile groups: Protecting groups like Boc may also be cleaved under strong acidic conditions.
-
Solution: Choose an orthogonal deprotection strategy. If a Boc group is present, catalytic hydrogenolysis is a better choice.
-
-
Question 3: I am trying to perform a Cbz protection reaction on my amine, but the yield is low. What could be the issue?
Answer: Low yields in Cbz protection reactions, which typically use benzyl chloroformate (Cbz-Cl), can arise from a few key issues.
-
Incorrect pH: When using aqueous basic conditions (Schotten-Baumann), the pH is crucial. If the pH is too low, the Cbz-Cl reagent can decompose. If it is too high, it may cause racemization of chiral amino acids.[3]
-
Solution: Maintain the pH of the reaction between 8 and 10. Using a buffer system, such as a mixture of Na₂CO₃ and NaHCO₃, can help maintain a stable pH.[3]
-
-
Reagent Decomposition: Benzyl chloroformate is sensitive to moisture and can degrade over time.
-
Solution: Use fresh or properly stored Cbz-Cl. Ensure all glassware is dry and, if necessary, run the reaction under an inert atmosphere.
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Consider using a more activated Cbz source, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). Alternatively, stronger, non-aqueous basic conditions might be required for deactivated amines.
-
Frequently Asked Questions (FAQs)
What are the general stability characteristics of the N-Cbz group?
The N-Cbz group is known for its robustness. It is generally stable under a wide range of conditions, including basic and mildly acidic media, making it compatible with many synthetic transformations.[5][6] However, it is readily cleaved by catalytic hydrogenolysis and strong acidic conditions like HBr in acetic acid.
How do I choose the best Cbz deprotection method for my specific substrate?
The choice of method depends entirely on the functional groups present in your molecule.
-
For simple substrates without sensitive groups: Catalytic hydrogenation is the cleanest and most efficient method.[2]
-
For substrates with reducible groups (alkenes, alkynes, nitro groups, etc.): Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage are the preferred methods.[2]
-
For substrates with acid-sensitive groups (e.g., Boc, acetals): Catalytic hydrogenation is the ideal choice.
-
For complex molecules with multiple sensitive functionalities: Milder, more selective methods like transfer hydrogenolysis or nucleophilic cleavage with 2-mercaptoethanol are often the best options.[2]
Decision tree for selecting a Cbz deprotection method.
Are there safer alternatives to using high-pressure hydrogen gas or strong, corrosive acids?
Yes, several milder and safer alternatives are available:
-
Transfer Hydrogenolysis: This method avoids the need for flammable hydrogen gas by using a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene in the presence of a Pd/C catalyst. It is often more selective and can be performed with standard laboratory glassware.[2]
-
Mild Lewis Acid Conditions: The AlCl₃/HFIP system can selectively remove the Cbz group at room temperature and is compatible with many sensitive functional groups, avoiding the harshness of HBr/AcOH.[3]
-
Nucleophilic Cleavage: Using reagents like 2-mercaptoethanol with a base provides a highly selective method that avoids heavy metals and strong acids, which is particularly useful for complex molecules.[2]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes key quantitative data for common Cbz deprotection methods, allowing for easy comparison.
| Deprotection Method | Reagents/Catalyst | Typical Temp. (°C) | Typical Time | Typical Yield (%) | Key Advantages & Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Room Temp. | 2 - 24 hours | >95 | Advantages: Very mild, clean byproducts (toluene, CO₂).Limitations: Incompatible with reducible groups; catalyst can be poisoned by sulfur.[2] |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Room Temp. - Reflux | 0.5 - 3 hours | 90 - 99 | Advantages: Avoids H₂ gas, often more selective.Limitations: Still uses a Pd catalyst; hydrogen donor may need optimization. |
| Acidolysis (Strong) | 33% HBr in Acetic Acid | Room Temp. | 1 - 2 hours | 85 - 95 | Advantages: Fast, metal-free, good for hydrogenation-sensitive substrates.Limitations: Harsh conditions, can cleave other acid-labile groups, potential for side reactions.[2] |
| Acidolysis (Mild Lewis Acid) | AlCl₃, HFIP | Room Temp. | 2 - 16 hours | 90 - 98 | Advantages: Mild, high functional group tolerance, metal-free.Limitations: HFIP is an expensive solvent.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | 75 °C | 1 - 4 hours | High | Advantages: Highly selective, avoids metals and strong acids.Limitations: Thiol reagent has an unpleasant odor; requires elevated temperature.[1][2] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and generally mildest method for Cbz removal.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, 10-20 mL per mmol of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen balloon to the flask or place the vessel in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified if necessary.[1][5]
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation but stable to strong acid.
Materials:
-
Cbz-protected compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) in a dry flask at room temperature.
-
Stir the solution at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether with stirring.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove residual acid, and dry under vacuum.
Protocol 3: Cbz Deprotection via Nucleophilic Cleavage
This method is highly selective and ideal for complex substrates with sensitive functionalities.
Materials:
-
Cbz-protected compound
-
2-Mercaptoethanol
-
Potassium phosphate or another suitable base
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of the Cbz-protected compound (1.0 equiv) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).
-
Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture to approximately 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Visualized Mechanism
General mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Benzyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is supported by established analytical principles and data from related compounds to ensure scientific validity.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1] Regulatory agencies have stringent requirements for impurity profiling to guarantee the safety and efficacy of the final drug product.[2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities.[1] This guide focuses on the application of LC-MS for the purity analysis of this compound and compares its performance with alternative methods.
LC-MS Purity Analysis
LC-MS is a powerful and widely adopted technique in pharmaceutical analysis due to its high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities.[3] The combination of liquid chromatography's separation capabilities with mass spectrometry's detection specificity allows for the comprehensive analysis of complex mixtures.[4]
Experimental Protocol: LC-MS Method for this compound
This protocol is a representative method adapted from established procedures for similar piperidine derivatives.[5][6]
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
b) Liquid Chromatography Parameters:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.[5]
-
Injection Volume: 5 µL.[5]
c) Mass Spectrometry Parameters:
-
Instrument: Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-500.
Data Presentation: LC-MS Performance
The following table summarizes the expected quantitative data for the LC-MS analysis of a sample of this compound.
| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Purity (%) |
| This compound | 8.5 | 263.18 | 99.5 |
| Impurity A (e.g., N-oxide) | 7.2 | 279.17 | 0.2 |
| Impurity B (e.g., de-benzylated) | 4.1 | 173.13 | 0.3 |
Experimental Workflow
Caption: Workflow for LC-MS Purity Analysis.
Comparison with Alternative Analytical Methods
While LC-MS is a highly effective technique, other methods also offer valuable capabilities for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of quantitation.[7][8]
Comparative Data Summary
The table below provides a comparison of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound.
| Parameter | LC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by mass-to-charge ratio.[9] | Separation based on volatility, detection by mass-to-charge ratio.[9] | Quantitative analysis based on the signal intensity of atomic nuclei.[10] |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[11] | Volatile and thermally stable compounds.[11] | Soluble compounds with unique NMR signals.[12] |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar or non-volatile compounds.[11] | Precise weighing of sample and internal standard.[1] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL).[5] | Low for volatile compounds (pg/mL). | Higher (µg/mL).[10] |
| Quantitative Accuracy | High, requires a reference standard for calibration. | High, requires a reference standard. | Absolute quantification possible with an internal standard.[12] |
| Impurity Identification | Excellent, provides molecular weight information.[3] | Excellent, provides fragmentation patterns for structural elucidation. | Provides detailed structural information for unknown impurities.[1] |
Methodology Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For a compound like this compound, which has a relatively high boiling point, GC-MS analysis may require derivatization to increase its volatility.[11] This adds a step to the sample preparation process. However, GC-MS can provide excellent separation efficiency and is particularly well-suited for identifying and quantifying volatile impurities such as residual solvents.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantitative method that does not require a reference standard of the analyte itself for quantification, instead using a certified internal standard.[12] This makes it a valuable tool, especially when a pure reference standard of the target compound is not available.[1] qNMR provides detailed structural information about the main component and any impurities present, making it highly specific.[1] The sensitivity of qNMR is generally lower than that of mass spectrometry-based methods.[10]
Conclusion
For the comprehensive purity analysis of this compound, LC-MS stands out as the most versatile and sensitive technique. It can readily analyze the parent compound and a wide range of potential non-volatile impurities without the need for derivatization.
-
GC-MS serves as a complementary technique, particularly for the analysis of volatile impurities and residual solvents.
-
qNMR offers the advantage of absolute quantification and detailed structural elucidation, making it an excellent orthogonal method for confirming purity and identifying unknown impurities.
A combination of these techniques provides the most robust and reliable assessment of the purity of pharmaceutical intermediates, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. organomation.com [organomation.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. iltusa.com [iltusa.com]
- 9. conquerscientific.com [conquerscientific.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate and tert-butyl 4-(methylamino)piperidine-1-carboxylate for Pharmaceutical Research
In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The choice of protecting group can significantly influence reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of two key intermediates, Benzyl 4-(methylamino)piperidine-1-carboxylate and tert-butyl 4-(methylamino)piperidine-1-carboxylate, which are valuable building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] The core difference between these two reagents lies in the nature of the nitrogen protecting group on the piperidine ring: the benzyloxycarbonyl (Cbz or Z) group versus the tert-butoxycarbonyl (Boc) group.
This comparison will delve into their chemical properties, stability, and the conditions required for their removal, supported by experimental data and detailed protocols. The orthogonality of the Cbz and Boc protecting groups is a key theme, as the ability to selectively deprotect one in the presence of the other is a significant advantage in multi-step syntheses.[3][4]
Comparative Data at a Glance
The selection between this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate is primarily dictated by the planned synthetic route and the chemical stability of other functional groups within the molecule. The Cbz group is renowned for its stability under a wide range of conditions, while the Boc group is valued for its ease of removal under mild acidic conditions.[3]
Physicochemical Properties
| Property | This compound | tert-butyl 4-(methylamino)piperidine-1-carboxylate |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 264.34 g/mol | 214.30 g/mol [5] |
| Appearance | Liquid[6] | - |
| Storage Temperature | 2-8°C, protect from light[6] | - |
| Purity | ≥97%[6] | - |
Protecting Group Characteristics: Cbz vs. Boc
| Characteristic | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Cleavage Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[4] | Acidic conditions (e.g., TFA, HCl)[4][7] |
| Stability | Stable to acidic and basic conditions (with some exceptions)[3] | Stable to bases, nucleophiles, and catalytic hydrogenolysis[3] |
| Orthogonality | Orthogonal to Boc and Fmoc groups[4][8] | Orthogonal to Cbz and Fmoc groups[3][4] |
| Key Advantages | - Imparts crystallinity, aiding purification[8]- Lower potential for racemization in some contexts[8]- Reagent (Cbz-Cl) is economical[8] | - Mild deprotection conditions[3]- Automation-friendly for solid-phase synthesis[9] |
| Potential Issues | - Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some nitro groups)[4]- Catalyst poisoning by sulfur-containing compounds[9] | - Generates electrophilic t-butyl species upon deprotection, which may require scavengers[4]- Strong acids required for cleavage can be harsh on sensitive substrates[3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and deprotection of this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Synthesis of N-Protected 4-(methylamino)piperidines
A common route to synthesize these compounds is through the reductive amination of the corresponding N-protected 4-piperidone with methylamine.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-protected 4-(methylamino)piperidines.
Deprotection Protocols
The selective removal of the Cbz or Boc group is a critical step in the utilization of these intermediates.
1. Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 mol%), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[7]
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.[7]
-
Carefully add the Pd/C catalyst to the solution.[7]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., by connecting to a balloon filled with H₂) or add the transfer hydrogenation reagent.[7]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Deprotection Pathway for Cbz Group
Caption: Deprotection of the Cbz group via catalytic hydrogenolysis.
2. Boc Deprotection (Acidolysis)
-
Materials: Boc-protected amine, strong acid (e.g., Trifluoroacetic acid (TFA) or a solution of HCl in dioxane), and a solvent (e.g., Dichloromethane (DCM)).[7]
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.[7]
-
Add an excess of TFA (typically 25-50% v/v in DCM) or the HCl solution.[7][10]
-
Stir the mixture at room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid and may be accompanied by the evolution of CO₂ gas.[10]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The deprotected amine is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base.[7]
-
Deprotection Pathway for Boc Group
Caption: Deprotection of the Boc group via acidolysis.
Strategic Selection in Drug Discovery
The choice between a Cbz or Boc protecting group strategy often depends on the subsequent chemical transformations planned in a drug discovery workflow. For instance, in the synthesis of a novel G-protein coupled receptor (GPCR) antagonist, where the piperidine scaffold is common, the stability of other functional groups in the molecule will guide the selection.[11][12]
Decision Workflow for Protecting Group Selection
Caption: Decision workflow for selecting the appropriate N-protected piperidine intermediate.
Conclusion
Both this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate are highly valuable intermediates in medicinal chemistry. The choice between them is not a matter of inherent superiority, but rather one of strategic synthetic planning.
-
This compound (Cbz-protected) is the intermediate of choice when subsequent reaction steps involve basic or strongly acidic conditions, and the molecule is tolerant to catalytic hydrogenation. Its tendency to impart crystallinity can be an advantage in large-scale synthesis.[8]
-
tert-butyl 4-(methylamino)piperidine-1-carboxylate (Boc-protected) is ideal for synthetic routes that require the presence of reducible functional groups (such as alkenes, alkynes, or nitro groups) or when a mild deprotection method is paramount.[3]
A thorough understanding of the stability and reactivity of the Cbz and Boc protecting groups, as outlined in this guide, allows researchers and drug development professionals to design more efficient and robust synthetic pathways for the creation of novel and complex pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 405057-75-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protecting Group Strategies in Piperidine-Based Drug Synthesis: Benzyl vs. tert-Butoxycarbonyl
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of two commonly employed protecting groups for the piperidine nitrogen, the Benzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group, in the context of synthesizing key piperidine-based intermediates for drugs such as JAK inhibitors and CCR5 antagonists.
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties. The synthesis of highly substituted piperidines often necessitates the use of a protecting group for the ring nitrogen to ensure regioselectivity and prevent unwanted side reactions. Benzyl 4-(methylamino)piperidine-1-carboxylate, utilizing the Cbz protecting group, and its counterpart, tert-butyl 4-(methylamino)piperidine-1-carboxylate, which employs the Boc group, are two key intermediates in this field. The choice between these reagents can significantly impact the overall efficiency, scalability, and cost of a synthetic route.
This guide will delve into a comparative analysis of these two protecting group strategies, supported by experimental data from the synthesis of key drug intermediates. We will examine reaction yields, purity, and the conditions required for both the protection and deprotection steps.
Performance Comparison: Cbz vs. Boc in Piperidine Synthesis
The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal application in multi-step synthesis. The Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid. This fundamental difference dictates the compatibility of each group with other functionalities present in the molecule and influences the overall synthetic strategy.
Case Study 1: Synthesis of a Key Intermediate for Tofacitinib
Tofacitinib, a Janus kinase (JAK) inhibitor, requires a chiral disubstituted piperidine core. The synthesis of the key intermediate, cis-N-protected-3-methylamino-4-methylpiperidine, has been explored using both Cbz and Boc protecting groups, providing a basis for comparison.
| Parameter | Benzyl (Cbz) Protection Route | tert-Butoxycarbonyl (Boc) Protection Route |
| Starting Material | N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 4-methylpiperidine |
| Key Transformation | Hydroboration-oxidation followed by reductive amination | Electrochemical oxidation followed by reductive amination |
| Overall Yield | ~10 kg scale demonstrated; multi-step process | Successful, but pyridine hydrogenation route preferred for kg-scale |
| Crystallinity of Intermediates | Crystalline intermediates aid in purification | Can be challenging, impacting large-scale processing |
| Deprotection Conditions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., Trifluoroacetic acid (TFA) or HCl) |
| Deprotection Yield | Generally high | Typically quantitative |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc) | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz) |
Discussion:
For the kilogram-scale production of the Tofacitinib piperidine intermediate, a route involving a pyridine hydrogenation approach to a cis-N-benzyl-protected amine was found to be more amenable due to the crystallinity and purity of the intermediates.[1][2] This highlights a practical advantage of the Cbz group in facilitating purification on a large scale. While the Boc-protected route is viable, challenges in handling and purification of some intermediates were noted.[1] The choice of protecting group here is not just about the chemistry of protection and deprotection but also about the physical properties of the intermediates which have a significant impact on process development.
Case Study 2: Synthesis of CCR5 Antagonist Building Blocks
CCR5 antagonists like Maraviroc and Vicriviroc are crucial in the treatment of HIV. Their syntheses often involve the use of substituted 4-aminopiperidine derivatives. The literature describes synthetic routes utilizing both Cbz and Boc-protected piperidines.
| Parameter | Benzyl (Cbz) Protection | tert-Butoxycarbonyl (Boc) Protection |
| Typical Reagent | This compound | tert-butyl 4-(methylamino)piperidine-1-carboxylate |
| Application | Synthesis of various piperidine-based scaffolds | Key building block in the synthesis of piperazino-piperidine based CCR5 antagonists[3] |
| Key Advantage | Stable to a wide range of non-reductive conditions | Ease of removal under mild acidic conditions, avoiding harsh hydrogenation. |
| Purification | Intermediates can often be crystalline | Chromatography may be required for purification of non-crystalline intermediates. |
| Scalability | Demonstrated in large-scale syntheses | Widely used in both lab and industrial scale |
Discussion:
The use of N'-Boc-4-methyl-4-aminopiperidine has been highlighted as a "smart building block" in the efficient synthesis of a potent CCR5 antagonist, Sch-350634, allowing for a convergent synthesis free of toxic reagents.[3] This demonstrates the strategic advantage of the Boc group in facilitating convergent and efficient synthetic routes. The mild deprotection conditions for the Boc group are also a significant advantage, particularly when dealing with molecules containing other sensitive functional groups that may not be compatible with catalytic hydrogenation.[4]
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Methylamine
This protocol describes the synthesis of a key Boc-protected intermediate.
Materials:
-
N-Boc-4-piperidone
-
Methylamine (40% in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(methylamino)piperidine-1-carboxylate.
Protocol 2: Boc Deprotection of a Piperidine Derivative
This protocol outlines the removal of the Boc protecting group.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.
-
To this solution, add TFA (10 eq) or an equivalent amount of 4M HCl in Dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers contain the deprotected piperidine.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group.
Materials:
-
Cbz-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Visualizations
Signaling Pathways
The piperidine-containing drugs discussed in this guide target specific signaling pathways involved in disease.
Experimental and Logical Workflows
The selection of a protecting group is a critical decision in the early stages of planning a drug synthesis campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
A Comparative Guide to the Biological Evaluation of N-Benzylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. This guide provides a comparative overview of the biological evaluation of various N-benzylpiperidine analogs, with a primary focus on their development as cholinesterase inhibitors for the treatment of Alzheimer's disease. The information presented herein is compiled from recent scientific literature to aid researchers in understanding the structure-activity relationships, comparing the efficacy of different analogs, and providing detailed experimental frameworks for their evaluation.
Comparative Analysis of In Vitro Efficacy
The primary mechanism of action for many N-benzylpiperidine analogs in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro inhibitory activities of selected N-benzylpiperidine derivatives from various studies.
Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Source |
| Series 1: Donepezil Derivatives | |||
| Donepezil | AChE | 0.014 ± 0.0012 | [1] |
| Compound 13e (E2020) | AChE | 0.0057 | [2] |
| Compound 20 | AChE | 5.94 ± 1.08 | [3] |
| Compound 28 | AChE | 0.41 ± 1.25 | [3] |
| Series 2: 1,3-Dimethylbenzimidazolinone Hybrids | |||
| Compound 15b | eeAChE | 0.39 ± 0.11 | [4][5] |
| eqBChE | 0.66 ± 0.16 | [4] | |
| Compound 15j | eeAChE | 0.39 ± 0.15 | [4] |
| eqBChE | 0.16 ± 0.04 | [4][5] | |
| Series 3: HDAC/AChE Dual Inhibitors | |||
| Compound d5 | HDAC | 0.17 | [6] |
| AChE | 6.89 | [6] | |
| Compound d10 | HDAC | 0.45 | [6] |
| AChE | 3.22 | [6] | |
| Series 4: N-Benzylpiperidine-linked Phthalimides | |||
| Compound 23 | BChE | 0.72 | [7] |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase.
Other Biological Activities
Beyond cholinesterase inhibition, several N-benzylpiperidine analogs have been evaluated for other relevant biological activities, highlighting their potential as multi-target-directed ligands.
| Compound | Biological Target/Activity | Measurement | Value | Source |
| Compound 23 | β-amyloid anti-aggregation | % Inhibition at 10 µM | 72.5% | [7] |
| Compound L55 | USP7 Inhibitor | IC50 (nM) | 40.8 | [8] |
| LNCaP cell line | IC50 (nM) | 29.6 | [8] | |
| RS4;11 cell line | IC50 (nM) | 41.6 | [8] | |
| Compound 19 | hSERT Affinity | Ki (µM) | > 100 | [9] |
| AChE Inhibition | IC50 (µM) | 5.10 ± 0.24 | [9] | |
| BChE Inhibition | IC50 (µM) | 26.78 ± 0.81 | [9] | |
| Compound 7f | AChE Inhibition | IC50 (nM) | 7.5 ± 0.19 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable biological evaluation of novel compounds. Below are methodologies for key assays cited in the evaluation of N-benzylpiperidine analogs.
Determination of Cholinesterase Inhibitory Activity (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.[10]
Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[10]
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE or BChE solution to each well.
-
Incubate the plate for a short pre-incubation period at a controlled temperature (e.g., 37 °C).
-
Add the substrate, acetylthiocholine iodide (ATCI), to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay is used to determine the binding affinity of test compounds to the human serotonin transporter (h-SERT).[9]
Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]-paroxetine) for binding to h-SERT present in homogenized cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.
Procedure:
-
Prepare homogenized membranes from a cell line expressing h-SERT (e.g., HEK293 cells).
-
In assay tubes, combine the cell membranes, the radioligand ([³H]-paroxetine), and various concentrations of the test compound in a suitable buffer.
-
To determine non-specific binding, a separate set of tubes is prepared with an excess of a known high-affinity non-labeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) value for the test compound by analyzing the competition binding data.
Visualizing Methodologies and Pathways
To better illustrate the processes and concepts involved in the evaluation of N-benzylpiperidine analogs, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the screening and evaluation of N-benzylpiperidine analogs as potential Alzheimer's disease therapeutics.
Caption: The role of N-benzylpiperidine analogs as AChE inhibitors in the cholinergic signaling pathway, preventing the breakdown of acetylcholine in the synaptic cleft.
References
- 1. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins and are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1][3] This guide provides a comparative study of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.
Core Structural and Physicochemical Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][4] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.
Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" in drug design.[5] Piperidine is significantly more basic than piperazine.[6] The two nitrogen atoms in piperazine influence each other electronically, reducing the basicity of the first nitrogen.[6] These fundamental differences in basicity, structure, and nucleophilicity are critical in synthetic strategies and in determining the final physicochemical properties of the PROTAC.
| Property | Piperidine | Piperazine | Key Takeaway |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine has a second nitrogen atom at the 4-position, offering an additional site for functionalization.[6] |
| pKa of Conjugate Acid | ~11.1 - 11.22[5][6] | pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8[5][6] | Piperidine is a considerably stronger base. Piperazine's dual pKa allows for finer tuning of basicity and solubility.[5] |
| Basicity | More Basic[5] | Less Basic[5] | Higher basicity in piperidine can lead to stronger ionic interactions but may also increase clearance.[5] |
| Nucleophilicity | More Nucleophilic[6] | Less Nucleophilic[6] | Piperidine's higher nucleophilicity leads to faster reaction rates in N-acylation and N-alkylation reactions.[6] |
| Key Reactive Sites | Single secondary amine | Two secondary amines | Piperazine can be used as a linker with two points of diversity, allowing for controlled, sequential functionalization.[6] |
Impact on PROTAC Performance and ADME Properties
The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting PROTAC.[1]
-
Rigidity and Ternary Complex Formation : Both linkers introduce conformational constraints, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation potency.[4][7] This rigidity is a key advantage over flexible alkyl or polyethylene glycol (PEG) linkers.[4] Clinical candidates like ARV-110 and ARV-471 successfully incorporated rigid structures with piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[1][8]
-
Solubility : A growing trend to improve PROTAC solubility is to introduce saturated heterocycles with a basic center into the linker.[9][10] Piperazine offers a distinct advantage here; its second nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility.[1][10][11] However, the pKa of the piperazine ring is significantly affected by nearby chemical groups, so careful design is required to achieve the desired protonation state.[9][12]
-
Permeability : Cell permeability is a major challenge for PROTACs due to their high molecular weight.[8] While the charged state of a protonated piperazine at physiological pH may reduce passive permeability, the overall improvement in properties can be beneficial.[1] Rigid linkers, including both piperidine and piperazine, can encourage the PROTAC to adopt folded conformations that shield polar surface areas, which has been shown to improve cell permeability.[13][14]
-
Metabolic Stability : Rigid structures are often less susceptible to metabolism compared to flexible linkers.[1] Incorporating a piperazine ring via an amide bond can also prevent N-dealkylation, a common metabolic pathway.[15]
-
Synthetic Accessibility : Both piperidine and piperazine are common, readily available building blocks in medicinal chemistry.[1] Piperazine provides a versatile handle for modular synthesis, as its two nitrogen atoms allow for sequential, controlled functionalization.[6]
Visualizing PROTAC Action and Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Quantitative Data on PROTAC Performance
Table 2: Performance of PARP1-Targeting PROTACs with Piperidine-Based Linkers [16]
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |
Table 3: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [1]
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC 1 (Piperazine) | BRD4 | Pomalidomide | 15 | >90 | RS4;11 |
| PROTAC 2 (Piperazine) | BRD4 | Pomalidomide | 5.2 | >95 | RS4;11 |
Note: The data in Tables 2 and 3 are from different studies targeting different proteins and should not be interpreted as a direct comparison of linker efficacy. They are presented to illustrate that potent degraders can be developed using either linker type.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.
Protocol 1: General Synthesis of a PROTAC with a Piperazine/Piperidine-Containing Linker
This protocol describes a general multi-step synthesis for generating a PROTAC via amide bond formation.[1]
Materials:
-
E3 Ligase Ligand (e.g., Pomalidomide) with a free carboxylic acid
-
Boc-protected piperazine or piperidine-containing linker with a free amine
-
Warhead for POI with a free carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection agent: TFA (Trifluoroacetic acid)
Procedure:
-
Activation and Coupling to Linker:
-
Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Boc-protected piperazine/piperidine-containing linker (1.1 eq) to the activated solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the resulting Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA and stir at room temperature to remove the Boc protecting group.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.
-
-
Coupling to Warhead:
-
In a separate flask, activate the Warhead (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF as described in step 1.
-
Add the deprotected amine intermediate (1.1 eq) to the activated warhead solution.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
-
Purification:
-
Purify the final PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
-
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW-620, RS4;11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
-
Conclusion
The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule.[1] Both motifs offer the crucial advantage of rigidity, which can be vital for potent protein degradation by pre-organizing the molecule for ternary complex formation.[1][4] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1][10] However, this can also present a trade-off with passive permeability.[1] The lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] Ultimately, a comprehensive evaluation of degradation efficiency, physicochemical properties, and the overall pharmacokinetic profile is essential to maximize the therapeutic potential of the resulting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of N-Cbz Protected Piperidines
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its protection is a critical step in multi-step syntheses. The Carboxybenzyl (Cbz) group is a widely used protecting group for the piperidine nitrogen due to its stability and orthogonal removal conditions. This guide provides a comprehensive comparison of the spectroscopic techniques used to analyze N-Cbz protected piperidines, offering supporting data and detailed experimental protocols.
Data Presentation: Spectroscopic Signatures
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-Cbz-piperidine. For comparative purposes, data for unprotected piperidine and the commonly used alternative, N-Boc-piperidine, are also presented.
Table 1: ¹H NMR Spectroscopic Data (Typical Shifts in CDCl₃)
| Assignment | N-Cbz-Piperidine (δ ppm) | N-Boc-Piperidine (δ ppm) | Piperidine (δ ppm) [1][2] |
| Piperidine H-2, H-6 | ~ 3.5 - 3.7 | ~ 3.4 - 3.6 | ~ 2.7 - 2.9 |
| Piperidine H-3, H-5 | ~ 1.5 - 1.7 | ~ 1.5 - 1.6 | ~ 1.5 - 1.6 |
| Piperidine H-4 | ~ 1.5 - 1.7 | ~ 1.5 - 1.6 | ~ 1.5 - 1.6 |
| Cbz-CH₂ | ~ 5.1 - 5.2 (s) | - | - |
| Cbz-ArH | ~ 7.2 - 7.4 (m) | - | - |
| Boc-(CH₃)₃ | - | ~ 1.45 (s) | - |
| NH | - | - | ~ 1.3 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Typical Shifts in CDCl₃)
| Assignment | N-Cbz-Piperidine (δ ppm) | N-Boc-Piperidine (δ ppm) [3] | Piperidine (δ ppm) |
| Piperidine C-2, C-6 | ~ 45 - 47 | ~ 45 - 46 | ~ 47 |
| Piperidine C-3, C-5 | ~ 25 - 27 | ~ 25 - 26 | ~ 27 |
| Piperidine C-4 | ~ 24 - 26 | ~ 24 - 25 | ~ 25 |
| Cbz-C=O | ~ 155 - 156 | - | - |
| Cbz-CH₂ | ~ 67 - 68 | - | - |
| Cbz-Ar (quat.) | ~ 136 - 137 | - | - |
| Cbz-Ar (CH) | ~ 127 - 129 | - | - |
| Boc-C=O | - | ~ 154 - 155 | - |
| Boc-C(CH₃)₃ | - | ~ 79 - 80 | - |
| Boc-C(CH₃)₃ | - | ~ 28 - 29 | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | N-Cbz-Piperidine | N-Boc-Piperidine [3] | Piperidine [4] |
| C=O Stretch (Carbamate) | 1700 - 1680 (s) | 1695 - 1685 (s) | - |
| C-H Stretch (sp³) | 3000 - 2850 (m) | 3000 - 2850 (m) | 3000 - 2850 (m) |
| C-H Stretch (sp², Ar) | 3100 - 3000 (w) | - | - |
| C-N Stretch | 1250 - 1200 (s) | 1170 - 1150 (s) | 1100 - 1020 (m) |
| N-H Stretch | - | - | 3350 - 3250 (m, br) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Weight | Observed Ion (m/z) | Notes |
| N-Cbz-Piperidine | 219.28 g/mol | [M+H]⁺ = 220.1 | Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecular ion. |
| N-Boc-Piperidine | 185.26 g/mol | [M+H]⁺ = 186.1, [M+Na]⁺ = 208.1[3] | Sodium adducts are commonly observed in ESI-MS. |
| Piperidine | 85.15 g/mol | [M+H]⁺ = 86.1 | Readily protonated in the ESI source. |
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of N-Cbz protected piperidines.
Caption: Logical relationships of key spectroscopic features for N-protected piperidines.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified N-Cbz protected piperidine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid N-Cbz protected piperidine sample into a fine powder using an agate mortar and pestle. Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is used as it is transparent in the IR region.
-
Mixing: Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained.
-
Pellet Pressing: Transfer a portion of the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR instrument.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.
-
Data Interpretation: Analyze the resulting spectrum, paying close attention to the characteristic absorption bands for the carbamate C=O stretch, C-N stretch, and the aromatic and aliphatic C-H stretches to confirm the structure.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the N-Cbz protected piperidine (approximately 0.1 mg/mL) in a solvent suitable for mass spectrometry, such as acetonitrile, methanol, or a mixture of acetonitrile and water.
-
Acidification (Positive Ion Mode): To promote protonation and enhance the signal in positive ion mode, add a small amount of an acid, typically 0.1% formic acid, to the sample solution.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer. This can be done via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).
-
Instrument Parameters: Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal ionization.
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For N-Cbz-piperidine, a range of m/z 100-500 would be appropriate to observe the protonated molecular ion ([M+H]⁺) at approximately m/z 220.1.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition of the ion by comparing the measured accurate mass to the calculated theoretical mass. Further fragmentation analysis (MS/MS) can be performed to obtain structural information.[5][6]
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Piperidine [webbook.nist.gov]
- 5. scielo.br [scielo.br]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of the Piperidine Scaffold: A Comparative Guide to the Bioactivity of N-Substituted Derivatives
For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The strategic substitution at the nitrogen atom (N-substitution) of the piperidine ring is a key determinant of its biological activity, profoundly influencing its pharmacological profile.[2][4] This guide provides a comparative analysis of the bioactivity of various N-substituted piperidines, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
This report focuses on three prominent areas of bioactivity for N-substituted piperidines: acetylcholinesterase (AChE) inhibition, relevant to Alzheimer's disease; opioid receptor modulation for pain management; and antiviral activity against influenza viruses.
Comparative Bioactivity of N-Substituted Piperidines
The nature of the N-substituent dramatically impacts the potency and selectivity of piperidine-based compounds. The following tables summarize the quantitative bioactivity data for representative N-substituted piperidines across the three selected therapeutic areas.
Acetylcholinesterase (AChE) Inhibitory Activity
N-substituted piperidines have been extensively investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[5][6][7] The N-benzyl group is a common feature in many potent AChE inhibitors.[7][8]
| Compound ID | N-Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 3g | N-(4-nitrobenzyl) | 4.32 | - | - | [5] |
| 3j | N-(4-chlorobenzyl) | - | 1.27 | - | [5] |
| d5 | N-benzyl derivative | 6.89 | - | - | [7] |
| d10 | N-benzyl derivative | 3.22 | - | - | [7] |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.00056 | >10 | ~18,000 | [8] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index indicates the preference for inhibiting AChE over butyrylcholinesterase (BuChE).
Opioid Receptor Modulation
The N-substituent plays a critical role in determining the affinity and efficacy of piperidine derivatives at opioid receptors.[4][9][10] Variations in the N-substituent can switch a compound from an agonist to an antagonist.
| Compound ID | N-Substituent | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 3a | N-phenethyl | µ-opioid | - | Antagonist | [4] |
| 3b | N-(3-phenylpropyl) | µ-opioid | - | Antagonist | [4] |
| 3c | N-(2-thienylethyl) | µ-opioid | - | Antagonist | [4] |
| Compound 4 | 4-substituted piperidine | MOR/DOR | MOR: <10, DOR: <20 | MOR Agonist / DOR Antagonist | [9][10] |
| Compound 5 | 4-substituted piperidine | MOR/DOR | MOR: <10, DOR: <20 | MOR Agonist / DOR Antagonist | [9][10] |
| Compound 6 | 4-substituted piperidine | MOR/DOR | MOR: <10, DOR: <20 | MOR Agonist / DOR Antagonist | [9][10] |
Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies higher binding affinity. MOR = Mu-opioid receptor, DOR = Delta-opioid receptor.
Antiviral Activity (Influenza A/H1N1)
Recent studies have highlighted the potential of N-substituted piperidines as antiviral agents, particularly against the influenza A virus.[11][12][13]
| Compound ID | N-Substituent | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference |
| 3b | N-benzyl | 1.25 | >100 | >80 | [11][12] |
| 5c | N-benzyl ester derivative | 0.9 | >100 | >111 | [11][12] |
| 5d | N-benzyl ester derivative | 0.8 | >100 | >125 | [11][12][14] |
| 8 | N-benzyl fluorinated derivative | 0.7 | >100 | >142 | [11][12][14] |
| 11 | N-benzyl fluorinated derivative | 0.6 | >100 | >166 | [11][12][14] |
| FZJ05 | N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine | < Ribavirin, Amantadine, Rimantadine | - | - | [13] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of bioactivity data.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagents and Materials: Acetylcholinesterase (AChE) from electric eel, butyrylcholinesterase (BuChE) from equine serum, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and the test compounds.
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate, containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The enzyme (AChE or BuChE) is added to the mixture and incubated for 15 minutes at 37°C.
-
The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[5]
-
Opioid Receptor Binding Assay
This assay determines the affinity of a compound for a specific opioid receptor subtype.
-
Reagents and Materials: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells), radiolabeled ligand (e.g., [³H]DAMGO for MOR), unlabeled test compounds, binding buffer (e.g., Tris-HCl), and scintillation cocktail.
-
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled standard).
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.[4]
-
In Vitro Antiviral Assay (Influenza A/H1N1)
This assay evaluates the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.[11][12]
-
Cells and Virus: Madin-Darby canine kidney (MDCK) cells are used as the host cells for influenza A/H1N1 virus propagation.[11][12]
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are then infected with a specific titer of the influenza A/H1N1 virus.[11]
-
Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (e.g., 48-72 hours).
-
The antiviral activity is determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) or by quantifying the viral yield using methods like RT-qPCR or plaque assays.
-
The EC50 value is calculated as the concentration of the compound that inhibits 50% of the viral replication.
-
-
Cytotoxicity Assay (MTT Assay):
-
To assess the toxicity of the compounds on the host cells, a parallel MTT assay is performed.[11][12]
-
Uninfected MDCK cells are treated with the same concentrations of the test compounds.
-
After the incubation period, MTT reagent is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[11]
-
Visualizing the Pathways and Processes
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological and methodological concepts.
Caption: A flowchart illustrating the general workflow for synthesizing and evaluating the bioactivity of N-substituted piperidines.
Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling pathway initiated by an opioid agonist.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
Navigating the Synthesis of 4-(Methylamino)piperidine: A Cost-Benefit Analysis of Two Key Synthetic Routes
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is a critical factor in the journey from discovery to market. 4-(Methylamino)piperidine, a valuable building block in the synthesis of a wide range of pharmaceutical agents, is no exception. This guide provides a comprehensive cost-benefit analysis of two prominent synthetic routes to this important piperidine derivative: reductive amination of a protected piperidone and direct N-methylation of a protected aminopiperidine. By presenting detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflows, this document aims to equip scientists with the necessary information to make informed decisions for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Reductive Amination | Route 2: Direct N-Methylation |
| Starting Material | 1-Boc-4-piperidone | 1-Boc-4-aminopiperidine |
| Key Reagents | Methylamine hydrochloride, Sodium triacetoxyborohydride | Formaldehyde, Formic Acid (Eschweiler-Clarke conditions) |
| Overall Yield | High | Generally high |
| Reaction Stages | 2 (Reductive amination, Deprotection) | 2 (N-methylation, Deprotection) |
| Scalability | Well-established for industrial scale | Readily scalable |
| Cost of Key Reagents | Moderate to High | Low |
| Safety Considerations | Use of borohydride reagents requires careful handling. | Use of formaldehyde and formic acid requires good ventilation. |
Route 1: Reductive Amination of 1-Boc-4-piperidone
This widely employed two-stage route commences with the reductive amination of commercially available 1-Boc-4-piperidone with methylamine, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Experimental Protocol:
Stage 1: Synthesis of 1-Boc-4-(methylamino)piperidine
To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added methylamine hydrochloride (1.2 equivalents). The mixture is stirred, and a mild reducing agent, sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. The reaction is typically stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Boc-4-(methylamino)piperidine.
Stage 2: Deprotection of 1-Boc-4-(methylamino)piperidine
The purified 1-Boc-4-(methylamino)piperidine from the previous step is dissolved in a solvent such as dichloromethane or methanol. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1 to 4 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 4-(methylamino)piperidine. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Route 2: Direct N-Methylation of 1-Boc-4-aminopiperidine
This alternative two-step synthesis begins with the commercially available 1-Boc-4-aminopiperidine, which is then methylated, most commonly via the Eschweiler-Clarke reaction, followed by the removal of the Boc protecting group.
Experimental Protocol:
Stage 1: Synthesis of 1-Boc-4-(methylamino)piperidine via Eschweiler-Clarke Reaction
To a solution of 1-Boc-4-aminopiperidine (1 equivalent) is added an excess of formaldehyde (typically as an aqueous solution) and formic acid. The reaction mixture is heated, often to reflux, for several hours until the reaction is complete, which can be monitored by techniques such as TLC or LC-MS. The reaction is then cooled and made basic by the addition of a suitable base, such as sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.
Stage 2: Deprotection of 1-Boc-4-(methylamino)piperidine
The deprotection of the N-Boc group is carried out using a procedure identical to that described in Route 1, employing a strong acid like TFA or HCl in an appropriate solvent.
Cost-Benefit Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Direct N-Methylation |
| Starting Material Cost | 1-Boc-4-piperidone is a moderately priced starting material. | 1-Boc-4-aminopiperidine is also a commercially available and moderately priced starting material. |
| Reagent Cost | Sodium triacetoxyborohydride is a relatively expensive reagent. Methylamine hydrochloride is inexpensive. | Formaldehyde and formic acid are very inexpensive commodity chemicals. |
| Yield | Generally high yields are reported for the reductive amination step. | The Eschweiler-Clarke reaction is known for providing high yields of methylated amines.[1] |
| Reaction Time | The reductive amination step can require up to 24 hours. | The N-methylation reaction is typically faster, often completed within a few hours at elevated temperatures. |
| Process Safety | Sodium triacetoxyborohydride is a hydride source and should be handled with care. | Formaldehyde is a known carcinogen and requires handling in a well-ventilated fume hood. Formic acid is corrosive. |
| Byproducts & Purification | Boron-containing byproducts need to be removed during workup. Column chromatography is often required. | The main byproduct is carbon dioxide. Purification is generally straightforward. |
| Scalability | This route is well-documented for large-scale synthesis. | The Eschweiler-Clarke reaction is a classic and robust reaction that is readily scalable. |
Visualization of Synthetic Workflows
Caption: A flowchart comparing the two main synthetic routes to 4-(methylamino)piperidine.
Conclusion
Both the reductive amination of 1-Boc-4-piperidone and the direct N-methylation of 1-Boc-4-aminopiperidine represent viable and effective methods for the synthesis of 4-(methylamino)piperidine. The choice between the two routes will likely depend on a careful consideration of several factors.
For laboratory-scale synthesis where the cost of reagents is less of a concern and high purity is paramount, the reductive amination pathway offers excellent control and predictability. The milder reaction conditions may also be advantageous for sensitive substrates.
For larger-scale production where cost-effectiveness is a primary driver, the direct N-methylation route, particularly the Eschweiler-Clarke reaction, presents a compelling alternative due to the low cost of the reagents. While requiring careful handling of formaldehyde, the operational simplicity and typically high yields make it an attractive option for industrial applications.
Ultimately, the optimal synthetic strategy will be determined by the specific requirements of the project, including scale, budget, available equipment, and safety protocols. This guide provides the foundational data and a comparative framework to aid researchers in making that critical decision.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl 4-(methylamino)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal procedures for Benzyl 4-(methylamino)piperidine-1-carboxylate, a substituted piperidine derivative commonly used in synthetic chemistry. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Key safety measures include:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[1][2][3][4][5].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[1][2][3][4].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Lab coats and other protective clothing should be worn to prevent skin contact[1][2][3][4].
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary[1][3].
-
-
Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory[1][2][4][5].
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal[1][6]. Avoid generating dust[6].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: The collected waste material must be disposed of as hazardous waste.
Disposal Protocol
The primary and recommended method for the disposal of this compound and its containers is through an approved waste disposal plant[1][2][3]. It is imperative to consult local, state, and federal regulations to ensure full compliance, as disposal requirements can vary.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Place the waste chemical in a clearly labeled, sealed, and non-reactive container. The container must be in good condition and compatible with the chemical.
-
The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Storage:
-
Arrangement for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[1].
-
Quantitative Data Summary
No specific quantitative data for disposal limits of this compound is publicly available. Disposal procedures are dictated by the hazardous characteristics of the compound. The following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 405057-75-2 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Purity | 97% |
| Storage Temperature | 2-8°C, protect from light |
Chemical Disposal Workflow
The following diagram illustrates the general decision-making and operational workflow for the disposal of laboratory chemicals like this compound.
Caption: Workflow for the safe disposal of laboratory chemicals.
References
Personal protective equipment for handling Benzyl 4-(methylamino)piperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 4-(methylamino)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
The required personal protective equipment (PPE) for handling this compound is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards. | To prevent eye irritation or serious eye damage from splashes.[3][4] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) tested according to EN 374. Inspect gloves prior to use. | To prevent skin contact and irritation.[4][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Fume Hood/Ventilation | Handle exclusively in a well-ventilated area or a chemical fume hood. | To prevent inhalation and respiratory irritation.[6][7] If operations generate dust or aerosols, a NIOSH-approved respirator may be necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound during routine laboratory operations such as weighing and solution preparation.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Don all required PPE as specified in the table above.
- Gather all necessary equipment (e.g., analytical balance, weigh paper or boat, spatula, beakers, appropriate solvent, magnetic stirrer, and stir bars).
- Place absorbent bench paper in the work area to contain any potential spills.
2. Weighing the Compound:
- Perform all weighing operations within the chemical fume hood.
- Place a weigh boat or paper on the analytical balance and tare.
- Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
- Avoid generating dust. If the compound is a solid, handle it gently.
- Record the exact weight.
3. Solution Preparation:
- Place a beaker with the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
- Carefully add the weighed compound to the solvent.
- Start stirring to dissolve the compound. Gentle heating may be applied if necessary and appropriate for the solvent and compound stability.
- Keep the container covered to the extent possible to minimize vapor release.
4. Post-Handling:
- Clean all equipment used in the process.
- Dispose of any contaminated materials (e.g., weigh paper, gloves, pipette tips) in the designated hazardous waste container.
- Wipe down the work surface within the fume hood.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Containerization | Disposal Route |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | Dispose through an approved hazardous waste disposal program. Follow all local, state, and federal regulations.[6] |
| Liquid Waste | Designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. | Dispose through an approved hazardous waste disposal program. Do not pour down the drain.[6] |
| Contaminated PPE | Designated, sealed, and clearly labeled hazardous waste container. | Dispose of as hazardous waste along with other solid chemical waste. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] For large spills, contact your institution's environmental health and safety department.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | 405057-75-2 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
